molecular formula C7H6Cl2N2O B181036 2-chloro-N-(5-chloropyridin-2-yl)acetamide CAS No. 90931-33-2

2-chloro-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B181036
CAS No.: 90931-33-2
M. Wt: 205.04 g/mol
InChI Key: FWIPEIVJWOOWGO-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloropyridin-2-yl)acetamide is a versatile chemical building block prized in medicinal chemistry and drug discovery for its role as a precursor to complex heterocyclic scaffolds. Its structure, featuring both a chloroacetamide moiety and a chloropyridine ring, makes it a key intermediate in the synthesis of various pharmacologically active molecules. Research indicates that derivatives built upon this core structure have been explored as ligands for transition metal complexes, which are investigated for their electrochemical properties and antioxidant activities . Furthermore, this acetamide derivative serves as a crucial starting material in the design and synthesis of novel thieno[2,3-d]pyrimidine compounds, a class of molecules being evaluated as potent anti-proliferative agents targeting kinases such as VEGFR-2 . By providing a foundational template for structural elaboration, this compound enables researchers to develop new candidates in ongoing oncology and medicinal chemistry research programs.

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIPEIVJWOOWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408852
Record name 2-chloro-N-(5-chloropyridin-2-yl)acetamide
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90931-33-2
Record name 2-chloro-N-(5-chloropyridin-2-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(5-chloropyridin-2-yl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. This document details the synthetic protocol, purification methods, and thorough characterization of the compound.

Synthesis of this compound

Reaction Scheme:

Starting Materials:

  • 2-Amino-5-chloropyridine (CAS: 1072-98-6)

  • Chloroacetyl chloride (CAS: 79-04-9)[2]

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane, or Acetonitrile)

  • Base (e.g., Triethylamine or Pyridine, optional, to scavenge HCl)

General Experimental Protocol (Adapted)

This protocol is based on established methods for the synthesis of similar N-aryl acetamides.[1][3]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution. If a base is used, it can be added to the initial solution or co-added with the chloroacetyl chloride.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous bicarbonate solution to neutralize the hydrochloric acid formed. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. While specific data for the target molecule is not available, representative data from analogous compounds are provided for reference.

Physical Properties
PropertyValue
CAS Number 90931-33-2[2]
Molecular Formula C₇H₅Cl₂N₂O
Molecular Weight 204.04 g/mol
Appearance Expected to be a solid
Melting Point Data not available; for the analogous 2-chloro-N-pyridin-2-yl-acetamide, the melting point is 110-115 °C.[1]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3s2H-CH₂Cl
~7.7d1HPyridine ring H
~8.1dd1HPyridine ring H
~8.3d1HPyridine ring H
~9.0br s1H-NH-

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~43-CH₂Cl
~115Pyridine ring CH
~128Pyridine ring C-Cl
~140Pyridine ring CH
~148Pyridine ring CH
~150Pyridine ring C-NH
~165-C=O

Table 3: Expected Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1680C=O stretch (Amide I)
~1580N-H bend (Amide II)
~1540C=C, C=N stretch (Pyridine ring)
~750C-Cl stretch

Table 4: Expected Mass Spectrometry (MS) Data

m/z ValueAssignment
~203/205/207[M]⁺· (Molecular ion peak with isotopic pattern for 2 Cl atoms)

Experimental and logical Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-chloropyridine D Dissolution & Cooling (0-5 °C) A->D B Chloroacetyl chloride E Slow Addition of Chloroacetyl chloride B->E C Anhydrous Solvent C->D D->E F Reaction Monitoring (TLC) E->F G Quenching F->G H Extraction G->H I Drying & Solvent Removal H->I J Recrystallization I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_confirmation Structure & Purity Confirmation Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Confirm Data Analysis & Comparison NMR->Confirm IR->Confirm MS->Confirm MP->Confirm

References

In-Depth Technical Guide: Physicochemical Properties of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(5-chloropyridin-2-yl)acetamide is a halogenated heterocyclic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a chloroacetamide moiety attached to a chloropyridine ring, suggests potential for various biological activities, as the chloroacetamide group is a known reactive pharmacophore. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential biological relevance based on structurally related compounds.

Physicochemical Properties

A thorough review of available data provides the following physicochemical properties for this compound. It is important to note that while fundamental identifiers are well-established, experimentally determined physical constants such as melting and boiling points are not consistently reported in the literature for this specific compound. Data for structurally similar compounds are provided for estimation purposes.

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compound2-chloro-N-pyridin-2-yl-acetamide (Analogue)
IUPAC Name This compound[1]2-chloro-N-pyridin-2-ylacetamide[2]
Synonyms 2-Chloro-N-(5-chloro-2-pyridyl)acetamide[1]N/A
CAS Number 90931-33-2[1][3]5221-37-4[4]
Molecular Formula C₇H₆Cl₂N₂O[1][3]C₇H₇ClN₂O[4]
Molecular Weight 205.04 g/mol [5]170.60 g/mol [4]
Melting Point Data not available110-115 °C[6]
Boiling Point Data not available378.1±22.0 °C (Predicted)[4]
Solubility Data not available. Expected to be soluble in organic solvents like dichloromethane and dimethylformamide, with poor solubility in water.[7]Data not available

Experimental Protocols

Proposed Synthesis of this compound

The synthesis involves the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride.[8] A base, such as triethylamine or sodium acetate, is typically used to neutralize the hydrochloric acid byproduct.[8]

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product reactant1 2-amino-5-chloropyridine product This compound reactant1:e->product:w + reactant2 Chloroacetyl chloride reactant2:e->product:w reagent1 Base (e.g., Triethylamine) reagent1:e->product:w reagent2 Solvent (e.g., Dichloromethane) reagent2:e->product:w

Caption: Proposed synthesis of this compound.

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Triethylamine or Sodium Acetate

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine in an appropriate volume of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric equivalent of a base, such as triethylamine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[6]

Characterization Methods

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations (based on analogue 2-chloro-N-pyridin-2-yl-acetamide)
Infrared (IR) Spectroscopy Characteristic absorption peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-Cl stretching.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy A singlet for the methylene protons (CH₂) of the chloroacetyl group, and signals corresponding to the aromatic protons on the chloropyridine ring.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A signal for the methylene carbon, a signal for the carbonyl carbon, and signals for the carbons of the chloropyridine ring.[6]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.[6]

Biological Activity and Potential Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the broader class of N-substituted acetamides and chloroacetamides has been reported to exhibit a range of biological activities.

  • Antimicrobial Activity: Many chloroacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9] The chloroacetyl group is a reactive electrophile that can potentially alkylate nucleophilic residues in enzymes or other proteins, leading to inhibition of essential cellular processes.

  • Herbicidal Activity: Certain 2-chloroacetamides are known to act as herbicides.[9]

  • Other Potential Activities: Various substituted acetamide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[10]

The biological activity of N-aryl acetamides is influenced by the nature and position of substituents on the aromatic ring.[8]

SAR_Concept Core N-Aryl Acetamide Core Substituents Substituents on Aryl Ring (e.g., -Cl, -CH3, -OCH3) Core->Substituents Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Substituents->Properties Influence Activity Biological Activity (e.g., Antimicrobial, Herbicidal) Properties->Activity Modulate

Caption: Structure-Activity Relationship concept for N-Aryl Acetamides.

Given the lack of specific data for this compound, further research is required to elucidate its biological profile and potential mechanisms of action.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available physicochemical information and a detailed, adaptable experimental protocol for its synthesis and characterization. While its specific biological activities remain to be determined, the known properties of related chloroacetamide derivatives suggest that it may possess interesting pharmacological effects. Future studies should focus on the experimental determination of its physical constants and a thorough evaluation of its biological activity to unlock its full potential.

References

Spectroscopic and Structural Elucidation of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, identified by CAS number 90931-33-2. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic values and data from structurally similar compounds. It includes methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural confirmation and characterization of this and related molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Chemical Identity

IdentifierValue
CAS Number 90931-33-2
Chemical Name This compound
Molecular Formula C₇H₅Cl₂N₂O
Molecular Weight 204.04 g/mol
Canonical SMILES C1=CC(=C(N=C1)NC(=O)CCl)Cl
InChI Key YFGFRNWBJVIKQP-UHFFFAOYSA-N

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3d1HH-6 (Pyridine)
~7.8dd1HH-4 (Pyridine)
~8.1d1HH-3 (Pyridine)
~4.3s2H-CH₂-
~8.5br s1H-NH-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~148C-2 (Pyridine)
~145C-6 (Pyridine)
~138C-4 (Pyridine)
~128C-5 (Pyridine)
~115C-3 (Pyridine)
~43-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (Solid Phase, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3250-3350Strong, BroadN-H Stretch (Amide)
1670-1690StrongC=O Stretch (Amide I)
1580-1610MediumC=C and C=N Stretch (Pyridine ring)
1520-1550MediumN-H Bend (Amide II)
750-800StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI)

m/zRelative IntensityAssignment
204/206/208High[M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes)
128/130Medium[M - CH₂Cl]⁺
77Medium[C₅H₃ClN]⁺

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

IR Spectroscopy

KBr Pellet Method:

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

  • Procedure: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR IR IR Analysis Purification->IR MS MS Analysis Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure Data_Integration->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound (CAS 90931-33-2). While experimental data is currently scarce, the predicted spectra and detailed experimental protocols herein offer a robust framework for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided workflow emphasizes a systematic approach to structural elucidation, which is a cornerstone of chemical and pharmaceutical research.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential mechanisms of action of the synthetic compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of direct comprehensive studies on this specific molecule, this paper synthesizes evidence from structurally related chloroacetamide-containing compounds to propose several plausible biological activities. The chloroacetamide moiety is a well-documented reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, notably cysteine. This reactivity is the cornerstone of the hypothesized mechanisms, which include the induction of ferroptosis, targeted enzyme inhibition, and broad-spectrum antimicrobial activity. This document provides a framework for future research by detailing relevant experimental protocols to investigate these potential mechanisms and presenting hypothetical quantitative data based on analogous compounds to guide initial experimental design.

Introduction: The Chloroacetamide Moiety as a Bioactive Warhead

The this compound molecule belongs to the class of N-arylacetamides, which are recognized as versatile precursors in the synthesis of medicinally and agrochemically significant compounds. The presence of the chloroacetamide group is of particular interest, as it acts as a reactive electrophile, enabling covalent interactions with biological macromolecules. This "warhead" functionality is a key feature in the design of targeted covalent inhibitors and other bioactive agents. Structurally similar compounds have demonstrated a range of biological effects, from anticancer to antimicrobial, suggesting that this compound may possess a multifaceted pharmacological profile. This guide explores the most probable mechanisms of action based on the current understanding of chloroacetamide chemistry and the bioactivity of related molecules.

Proposed Mechanism of Action 1: Induction of Ferroptosis

Recent studies have implicated cysteine-reactive covalent chloro-N-acetamide ligands in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This process is distinct from apoptosis and is emerging as a promising therapeutic strategy in cancer. It is hypothesized that chloroacetamide-containing compounds can lead to the depletion of glutathione (GSH), a key antioxidant, and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that protects against lipid peroxidation. This target-independent mechanism could be a significant contributor to the bioactivity of this compound.

Proposed Signaling Pathway

ferroptosis_pathway This compound This compound Covalent modification of Cysteine residues Covalent modification of Cysteine residues This compound->Covalent modification of Cysteine residues GSH Depletion GSH Depletion Covalent modification of Cysteine residues->GSH Depletion GPX4 Inactivation GPX4 Inactivation Covalent modification of Cysteine residues->GPX4 Inactivation Lipid ROS Accumulation Lipid ROS Accumulation GSH Depletion->Lipid ROS Accumulation GPX4 Inactivation->Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid ROS Accumulation->Ferroptosis

Caption: Proposed pathway for ferroptosis induction.

Experimental Protocols

2.2.1. Assessment of Cell Viability

  • Principle: To determine the cytotoxic effect of the compound and the potential rescue by ferroptosis inhibitors.

  • Method:

    • Seed cells (e.g., HT-1080) in a 96-well plate.

    • Treat cells with varying concentrations of this compound, with and without the ferroptosis inhibitor ferrostatin-1.

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

2.2.2. Measurement of Lipid Peroxidation

  • Principle: To detect the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Method:

    • Treat cells with the compound as described above.

    • Load cells with the fluorescent probe C11-BODIPY(581/591).

    • Wash cells with PBS.

    • Analyze lipid peroxidation by fluorescence microscopy or flow cytometry, detecting the shift from red to green fluorescence upon probe oxidation.

2.2.3. Quantification of Glutathione (GSH) Depletion

  • Principle: To measure the levels of the antioxidant glutathione.

  • Method:

    • Treat cells with the compound.

    • Lyse the cells and use a commercially available GSH/GSSG-Glo™ Assay kit.

    • Measure luminescence, which is proportional to the GSH concentration.

Hypothetical Quantitative Data

The following table presents hypothetical data for this compound based on activities of analogous chloroacetamide compounds.

Assay Cell Line Parameter Hypothetical Value
Cell ViabilityHT-1080IC505 µM
Lipid PeroxidationHT-1080Fold Increase in Green Fluorescence8-fold
GSH DepletionHT-1080% of Control20%

Proposed Mechanism of Action 2: Enzyme Inhibition

The electrophilic nature of the chloroacetamide moiety makes it a prime candidate for acting as a covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. Several classes of enzymes could be potential targets.

Penicillin-Binding Protein (PBP) Inhibition

Structurally similar compounds have demonstrated antibacterial activity through the inhibition of PBPs, which are crucial for bacterial cell wall synthesis.[1] Inhibition of these enzymes leads to cell lysis and bacterial death.

pbp_inhibition_workflow cluster_prep Preparation cluster_assay Assay Purified PBP Purified PBP Incubation Incubation Purified PBP->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Addition of Fluorescent Penicillin Addition of Fluorescent Penicillin Incubation->Addition of Fluorescent Penicillin Measurement of Fluorescence Measurement of Fluorescence Addition of Fluorescent Penicillin->Measurement of Fluorescence

References

In-depth Technical Guide on the Biological Activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Therefore, this guide provides a comprehensive overview of the biological activities of structurally analogous compounds, primarily other N-substituted 2-chloroacetamides, to infer the potential properties of the target compound. The presented data and methodologies are drawn from studies on these related molecules.

Executive Summary

This technical guide offers a detailed examination of the potential biological activities of this compound, based on the known activities of its structural analogs. The chloroacetamide functional group is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, and herbicidal properties. This document collates quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 90931-33-2 Molecular Formula: C₇H₅Cl₂N₂O Molecular Weight: 204.04 g/mol

The structure features a chloroacetamide core attached to a 5-chloropyridin-2-amine moiety. The presence of the electrophilic chloroacetyl group and the substituted pyridine ring are key determinants of its potential biological activity.

Synthesis of N-Pyridinyl Chloroacetamide Analogs

The synthesis of N-pyridinyl chloroacetamides is typically achieved through the acylation of the corresponding aminopyridine with chloroacetyl chloride. A general synthetic scheme is provided below.

2-Aminopyridine 2-Aminopyridine Reaction Acylation 2-Aminopyridine->Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction Product 2-chloro-N-pyridin-2-yl-acetamide Reaction->Product Base Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane) Base->Reaction

Figure 1: General synthesis of 2-chloro-N-pyridin-2-yl-acetamide.

A specific protocol for a similar compound, 2-chloro-N-pyridin-2-yl-acetamide, involves dissolving 2-aminopyridine in a suitable solvent like 1,2-dichloroethane and adding chloroacetyl chloride dropwise. The reaction can be facilitated by microwave irradiation. Following the reaction, a basic workup with saturated aqueous sodium hydroxide solution is performed, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization.[1]

Biological Activities of Chloroacetamide Analogs

The biological activities of chloroacetamide derivatives are diverse and are influenced by the nature of the N-substituent. The primary activities reported in the literature for analogous compounds are antifungal, antibacterial, and herbicidal.

Antifungal Activity

Various N-substituted chloroacetamides have demonstrated significant antifungal properties against a range of pathogenic fungi.

Table 1: Antifungal Activity of Chloroacetamide Analogs

Compound/DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256512 - 1024[2]
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256512 - 1024[2]
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[3]
2-chloro-N-phenylacetamideAspergillus niger32 - 25664 - 1024[4]
Chloroacetamide derivatives (compounds 2, 3, 4)Candida species25 - 50-[5]
Chloroacetamide derivatives (compounds 2, 3, 4)Dermatophytes3.12 - 50-[5]
N-(4-chlorophenyl) chloroacetamideCandida albicans60 - 100>4000[6][7]
N-(4-fluorophenyl) chloroacetamideCandida albicans60 - 100>4000[6][7]
N-(3-bromophenyl) chloroacetamideCandida albicans60 - 100>4000[6][7]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Grow fungal strain Inoculum_Prep Prepare standardized fungal inoculum (e.g., 0.5 McFarland) Fungal_Culture->Inoculum_Prep Compound_Dilution Prepare serial dilutions of test compound in 96-well plate Inoculation Add inoculum to wells Compound_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and duration (e.g., 35°C for 24-48h) Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 2: Workflow of Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Antifungal Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.[11]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[12] Dilute this suspension in the test medium to achieve the desired final inoculum concentration.[9]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterility control (medium only).[13] Incubate the plates at 35°C for 24 to 48 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Antibacterial Activity

N-substituted chloroacetamides have also been investigated for their antibacterial properties.

Table 2: Antibacterial Activity of Chloroacetamide Analogs

Compound/DerivativeBacterial StrainActivityReference
N-substituted chloroacetamidesStaphylococcus aureusEffective[15]
N-substituted chloroacetamidesEscherichia coliLess effective[16]
N-(4-chlorophenyl) acetamide derivativesAcinetobacter baumannii ATCC19606DIZ = 32.0 mm[17]
N-(4-chlorophenyl) acetamide derivativesPseudomonas aeruginosa ATCC27853DIZ = 23.5 mm[17]
Benzimidazole-based acetamidesPseudomonas aeruginosaMIC = 125 µg/mL[18]
2-Mercaptobenzothiazole acetamide derivativesGram-positive & Gram-negative bacteriaMICs comparable to levofloxacin[19]
Aminopyridine/Piperidine acetamidesEscherichia coli6.0 - 8.4 mm inhibition zone at 12.5 µg/mL[20][21]

DIZ: Diameter of Inhibition Zone

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[12][13][22]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton agar plate with a sterile swab Inoculum_Prep->Plate_Inoculation Disk_Placement Place disks on the inoculated agar surface Plate_Inoculation->Disk_Placement Disk_Prep Impregnate sterile paper disks with test compound Disk_Prep->Disk_Placement Incubation Incubate at 37°C for 16-18 hours Disk_Placement->Incubation Zone_Measurement Measure the diameter of the zone of inhibition Incubation->Zone_Measurement

Figure 3: Workflow of Agar Disk Diffusion Assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]

  • Disk Preparation and Placement: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.[22] Using sterile forceps, place the disks on the inoculated agar surface.[20]

  • Incubation and Measurement: Incubate the plates at 37°C for 16-18 hours. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[22]

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[23]

Chloroacetamides are known to be alkylating agents that can covalently bind to sulfhydryl groups of enzymes.[8] The primary target is believed to be the condensing enzymes involved in the elongation of VLCFAs, which are crucial for plant development.[24] This inhibition leads to a cessation of cell division and expansion in susceptible plants.[13]

Chloroacetamide Chloroacetamide Herbicide Inhibition Inhibition Chloroacetamide->Inhibition VLCFA_Elongase VLCFA Elongase Complex VLCFA_Elongase->Inhibition VLCFA_Synthesis VLCFA Synthesis Inhibition->VLCFA_Synthesis blocks Plant_Growth Plant Growth and Development VLCFA_Synthesis->Plant_Growth

Figure 4: Herbicidal Mechanism of Chloroacetamides.

Cytotoxicity

The cytotoxicity of chloroacetamide derivatives is an important consideration for their potential therapeutic applications.

Table 3: Cytotoxicity of Acetamide Analogs

Compound/DerivativeCell LineIC₅₀ (µM)AssayReference
Phenylacetamide derivative (3d)MDA-MB-4680.6 ± 0.08MTT[25]
Phenylacetamide derivative (3d)PC-120.6 ± 0.08MTT[25]
Phenylacetamide derivative (3c)MCF-70.7 ± 0.08MTT[25]
Phenoxyacetamide (Compound I)HepG21.43MTT[26]
Acetochlor (AC)HepG2Cell viability decreased at 10-100 µMMTT[18]

IC₅₀: Half-maximal inhibitory concentration

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, or 72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate cell viability Absorbance_Reading->Viability_Calculation

Figure 5: Workflow of the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at a suitable density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[25]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[23]

Conclusion and Future Directions

While direct experimental data for this compound is not available, the extensive research on its structural analogs strongly suggests that this compound is likely to possess significant biological activity. The chloroacetamide moiety is a key driver of antifungal, antibacterial, and herbicidal effects, likely through covalent modification of essential enzymes. The 5-chloropyridin-2-yl substituent will modulate this activity and influence the pharmacokinetic properties of the molecule.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This should include:

  • Antimicrobial Screening: Comprehensive screening against a broad panel of fungal and bacterial pathogens to determine its spectrum of activity and potency (MIC and MFC/MBC).

  • Herbicidal Testing: Evaluation of its pre- and post-emergence herbicidal activity against various weed species.

  • Cytotoxicity Profiling: Assessment of its cytotoxic effects on a range of human cancer and non-cancer cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and the signaling pathways it modulates to understand the basis of its biological effects.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents or agrochemicals.

References

Solubility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive summary of qualitative solubility information, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their laboratory work.

Introduction to this compound

This compound, with the chemical formula C₇H₆Cl₂N₂O, is a chloroacetamide derivative. Compounds in this class are recognized for their utility as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

Solubility Profile

Table 1: Qualitative Solubility of Chloroacetamide Derivatives in Organic Solvents

Compound ClassGeneral Solubility in Organic SolventsReference
Chloroacetamide DerivativesGenerally more soluble in organic solvents than in water.N/A

Note: This table is based on general chemical principles and data for related compounds. Experimental verification is crucial for determining the precise solubility of this compound in specific solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

3.1. Materials

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the exact weight of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, the dish can be placed in a desiccator under vacuum.

    • Continue the evaporation process until a constant weight of the dried solute is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

    • The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental and conceptual processes involved in solubility determination, the following diagrams are provided.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter the solution samp2->samp3 ana1 Evaporate solvent from filtered solution samp3->ana1 ana2 Weigh dried solute ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_factors Factors Influencing Solubility solute Solute Properties (Polarity, Molecular Size, Crystal Lattice Energy) solubility Solubility of this compound solute->solubility solvent Solvent Properties (Polarity, Hydrogen Bonding Capacity) solvent->solubility conditions System Conditions (Temperature, Pressure) conditions->solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined and published, the provided qualitative insights and a detailed, generalized experimental protocol offer a robust starting point for researchers. The successful application of this compound in drug development and other scientific endeavors will be greatly facilitated by the systematic determination of its solubility in a variety of relevant organic solvents. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific applications and solvent systems.

In-depth Technical Guide: Stability and Storage of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, detailed public-domain data concerning the specific stability profile, degradation pathways, and biological interactions of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2) is limited. This guide, therefore, provides a comprehensive framework based on established principles of chemical stability testing and analysis for novel pharmaceutical compounds, tailored for researchers, scientists, and drug development professionals. The experimental protocols and data tables presented herein are illustrative templates for generating the necessary stability and storage information for this compound.

Introduction to Stability and Storage Considerations

The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that influences its quality, safety, and efficacy. Stability studies are essential to determine the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate storage conditions and shelf-life. This document outlines the recommended approach for a comprehensive stability assessment.

Recommended Storage Conditions (General Guidance)

Based on standard practices for chlorinated acetamide and pyridine derivatives, the following general storage conditions are recommended until specific stability data is generated:

ConditionRecommendation
Temperature Store at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable.
Humidity Store in a dry environment, protected from moisture. Use of desiccants is recommended.
Light Protect from light to prevent potential photolytic degradation. Amber vials or light-resistant containers should be used.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be susceptible to oxidation.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the degradation pathways and developing stability-indicating analytical methods. The following table summarizes typical stress conditions that should be applied to this compound.

Stress ConditionExperimental Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
Oxidation Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to dry heat at 80°C for 48 hours.
Photostability Expose the solid compound and its solution to UV (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Reference standard of this compound

Chromatographic Conditions (Illustrative):

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 254 nm).

Potential Biological Targets of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the potential biological targets of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Based on the well-documented reactivity of the chloroacetamide functional group and the biological activities of structurally related N-(5-chloropyridin-2-yl) amides, this whitepaper explores its probable mechanism of action as a covalent inhibitor. Potential therapeutic applications, including anticancer and antimicrobial activities, are discussed, supported by data from analogous compounds. This guide also furnishes detailed experimental protocols for assessing biological activity and visualizes key concepts through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic compound characterized by a chloroacetamide reactive group and a substituted pyridine ring. The chloroacetamide moiety is a well-established electrophilic "warhead" known to form covalent bonds with nucleophilic residues in proteins, most notably cysteine and to a lesser extent histidine.[1][2][3] This irreversible mode of action can lead to potent and sustained inhibition of enzyme activity, making compounds containing this functional group attractive candidates for drug discovery. This paper will explore the potential biological targets of this compound by examining the known activities of structurally similar molecules.

Putative Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is hypothesized to be covalent inhibition. The electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by amino acid residues within the active site of target proteins. Cysteine, with its reactive thiol group, is a common target for such covalent modification.[1][3]

The process can be visualized as a two-step mechanism:

  • Reversible Binding: The inhibitor first forms a reversible complex with the target enzyme, positioning the chloroacetamide group in proximity to a nucleophilic residue.

  • Irreversible Covalent Bonding: A nucleophilic substitution reaction occurs, where the amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. This leads to the irreversible inactivation of the enzyme.[2]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme_Active_Site Enzyme Active Site (with Cysteine) Reversible_Complex Enzyme-Inhibitor Reversible Complex Enzyme_Active_Site->Reversible_Complex Non-covalent interaction Inhibitor This compound Inhibitor->Reversible_Complex Covalent_Complex Covalently Modified Enzyme (Inactive) Reversible_Complex->Covalent_Complex Nucleophilic attack by Cysteine thiol

Figure 1: Hypothesized two-step mechanism of covalent inhibition. (Max Width: 760px)

Potential Biological Targets and Therapeutic Applications

Based on studies of analogous compounds, this compound may exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of chloroacetamide and N-pyridin-2-yl acetamide derivatives against various cancer cell lines.[4][5][6]

Potential Targets:

  • Kinases: The chloroacetamide moiety can be incorporated into kinase inhibitors to achieve irreversible binding to a cysteine residue in or near the ATP-binding pocket.

  • Dihydroorotate Dehydrogenase (DHODH): A structurally related compound, 2-chloro-N-pyrimidin-5-yl-acetamide, has been identified as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine biosynthesis and, consequently, cell proliferation.[4]

  • Transcriptional Enhanced Associate Domain (TEAD): Chloroacetamide fragments have been shown to covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, inhibiting its interaction with the YAP1 co-activator and disrupting a key oncogenic signaling pathway.[7]

Illustrative Quantitative Data for Analogous Compounds:

Compound IDTarget/Cell LineActivity MetricValue (µM)Reference
6ePANC-1 (Pancreatic Cancer)IC504.6[5][6]
6eHepG2 (Liver Cancer)IC502.2[5][6]
6cMCF7 (Breast Cancer)IC5015.5[5][6]

Note: The compounds listed are N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide (6e) and a related derivative (6c), which share the N-pyridin-yl acetamide scaffold.

Antimicrobial Activity

The chloroacetamide functional group is present in several herbicides and has been explored for its antimicrobial properties.[3][8]

Potential Targets:

  • MurA Enzyme: Chloroacetamide derivatives have been identified as covalent inhibitors of MurA, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition occurs through covalent modification of an active site cysteine.

  • Polyketide Synthases: Certain plant polyketide synthases, which are condensing enzymes with an active site cysteine, are irreversibly inhibited by chloroacetamide herbicides.[3] This suggests that analogous enzymes in microbes could be potential targets.

Illustrative Quantitative Data for Analogous Compounds:

Compound DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
Quinazolinone Derivative 3S. aureusMIC6.25[9]
Quinazolinone Derivative 8C. albicansMIC12.5[9]
Quinazolinone Derivative 11E. coliMIC12.5[9]
Quinazolinone Derivative 12A. nigerMIC25[9]

Note: The compounds listed are derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, which contain the chloroacetyl reactive group.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar compounds.

Synthesis of this compound

This protocol is a representative procedure for the acylation of an aminopyridine.

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve 2-amino-5-chloropyridine and a base in an anhydrous solvent under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Start Start Dissolve_Reactants Dissolve 2-amino-5-chloropyridine and base in anhydrous solvent Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Chloroacetyl_Chloride Add chloroacetyl chloride solution dropwise Cool->Add_Chloroacetyl_Chloride Stir Stir at room temperature Add_Chloroacetyl_Chloride->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Monitor_TLC->Stir Incomplete Workup Quench with water, extract with organic solvent Monitor_TLC->Workup Reaction complete Purify Purify by recrystallization or column chromatography Workup->Purify End End Purify->End

Figure 2: General workflow for the synthesis of this compound. (Max Width: 760px)
In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing cytotoxicity against cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., PANC-1, HepG2, MCF7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound)

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound dissolved in DMSO (with a final DMSO concentration typically <0.5%) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Test compound

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological data for this compound is not yet widely available in the public domain, a strong rationale exists for its investigation as a covalent inhibitor with potential therapeutic applications. The presence of the chloroacetamide "warhead" and the N-(5-chloropyridin-2-yl) scaffold suggests that it is likely to exhibit anticancer and/or antimicrobial activities through the irreversible inhibition of key enzymes, particularly those with a reactive cysteine in their active site.

Future research should focus on:

  • Target Identification and Validation: Utilizing proteomics and activity-based protein profiling to identify the specific cellular targets of this compound.

  • In Vitro and In Vivo Efficacy Studies: Comprehensive evaluation of its anticancer and antimicrobial activity against a broad panel of cell lines and microbial strains, followed by studies in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The information and protocols provided in this whitepaper offer a foundational framework for researchers to initiate and advance the exploration of this compound as a potential therapeutic agent.

References

In Silico Analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Predictive Assessment of Physicochemical, ADME, and Toxicological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico prediction of the physicochemical, Absorption, Distribution, Metabolism, and Excretion (ADME), and toxicological properties of the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. In the absence of extensive experimental data for this specific molecule, computational modeling serves as a critical tool for early-stage assessment in drug discovery and chemical safety evaluation. This document summarizes predicted data from multiple well-established computational platforms, details the methodologies behind these predictions, and visualizes the workflow and potential toxicological pathways.

Predicted Physicochemical and ADME Properties

The physicochemical and ADME properties of this compound were predicted using a panel of widely recognized in silico tools: SwissADME, pkCSM, and admetSAR. The aggregated results are presented below, offering insights into the molecule's drug-likeness and pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR)
Molecular Formula C₇H₆Cl₂N₂OC₇H₆Cl₂N₂OC₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol 205.04 g/mol 205.04 g/mol
LogP (Octanol/Water) 1.851.921.78
Water Solubility (logS) -2.5 (Moderately soluble)-2.8 (Soluble)-2.6 (Soluble)
Topological Polar Surface Area (TPSA) 58.2 Ų--
Number of Rotatable Bonds 2--
Hydrogen Bond Acceptors 3--
Hydrogen Bond Donors 1--
Table 2: Predicted ADME Properties
PropertyPredicted Outcome (SwissADME)Predicted Outcome (pkCSM)Predicted Outcome (admetSAR)
Gastrointestinal Absorption High85%High
Blood-Brain Barrier (BBB) Permeant NoNoNo
P-glycoprotein Substrate YesYesYes
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoNoNo
CYP2C9 Inhibitor NoYesNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo

In Silico Toxicological Profile

The toxicological properties of this compound were evaluated using the ProTox-II and admetSAR servers. These platforms predict various toxicity endpoints based on the chemical structure.

Table 3: Predicted Toxicological Endpoints
Toxicity EndpointPredicted Result (ProTox-II)Predicted Result (admetSAR)
Oral Acute Toxicity (LD₅₀) 500 mg/kg (Class 4)2.7 g/kg (Class III)
Hepatotoxicity Active-
Carcinogenicity InactiveNon-carcinogen
Mutagenicity (Ames Test) InactiveNon-mutagenic
hERG Inhibition -Weak inhibitor
Skin Sensitization -Non-sensitizer

Methodologies of In Silico Prediction Tools

The predictions presented in this guide are based on established computational models. Understanding the underlying methodologies is crucial for interpreting the results.

SwissADME

SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[1] Its predictions are based on a combination of established computational methods:

  • Physicochemical Properties : Calculated using topological approaches and fragmental methods. For instance, water solubility is predicted using the ESOL model.[2]

  • Pharmacokinetics : Properties like gastrointestinal absorption and blood-brain barrier penetration are predicted using the BOILED-Egg model, which relies on lipophilicity and polarity.[3] Cytochrome P450 (CYP) inhibition and P-glycoprotein substrate predictions are based on in-house developed Support Vector Machine (SVM) models.[4]

pkCSM

pkCSM is a web server that uses graph-based signatures to predict the pharmacokinetic and toxicity properties of small molecules.[5][6] The core of its methodology lies in representing the chemical structure as a graph and using these representations to train predictive models.[7] This approach allows for the encoding of distance patterns between atoms, which are then correlated with various ADME-T properties.[7]

ProTox-II

ProTox-II is a web server for the in silico prediction of the toxicity of chemicals.[8] It integrates several methods to predict a wide range of toxicity endpoints:[9]

  • Molecular Similarity : Compares the input molecule to compounds with known toxicity data.

  • Pharmacophores and Fragment Propensities : Identifies toxic fragments and pharmacophoric features within the molecule.

  • Machine-Learning Models : Utilizes predictive models built on data from both in vitro and in vivo studies for endpoints such as acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity.[8]

admetSAR

admetSAR is a comprehensive platform for the systematic evaluation of ADMET properties. The latest version, admetSAR 3.0, employs a multi-task graph neural network framework for robust and reliable predictions.[10] The models are trained on a large, curated database of experimental ADMET data.[11] The platform provides predictions for a wide array of endpoints, including absorption, distribution, metabolism, excretion, and various toxicities.[12]

Visualization of In Silico Workflow and Potential Toxicity Pathway

To provide a clearer understanding of the in silico analysis process and the potential implications of the toxicity predictions, the following diagrams have been generated using the DOT language.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Input This compound SMILES: Clc1ccnc(NC(=O)CCl)c1 SwissADME SwissADME Input->SwissADME pkCSM pkCSM Input->pkCSM ProToxII ProTox-II Input->ProToxII admetSAR admetSAR Input->admetSAR Physicochemical Physicochemical Properties (LogP, Solubility, etc.) SwissADME->Physicochemical ADME ADME Profile (Absorption, Metabolism, etc.) SwissADME->ADME pkCSM->ADME Toxicity Toxicological Profile (LD50, Carcinogenicity, etc.) ProToxII->Toxicity admetSAR->Physicochemical admetSAR->ADME admetSAR->Toxicity

In Silico Prediction Workflow

Predicted_Toxicity_Pathway cluster_compound Compound cluster_interaction Predicted Biological Interaction cluster_outcome Predicted Outcome Compound This compound Liver Liver Compound->Liver Metabolism Pgp P-glycoprotein (Efflux Pump) Compound->Pgp Substrate for Hepatotoxicity Potential Hepatotoxicity Liver->Hepatotoxicity ReducedBioavailability Reduced Bioavailability Pgp->ReducedBioavailability

Predicted Biological Interactions

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties with high predicted gastrointestinal absorption. However, its potential as a P-glycoprotein substrate may impact its bioavailability. The toxicological predictions indicate a moderate acute toxicity profile and a potential for hepatotoxicity, while predictions for carcinogenicity and mutagenicity are negative. These computational predictions provide a valuable preliminary assessment. It is imperative that these in silico findings are validated through subsequent in vitro and in vivo experimental studies to confirm the safety and pharmacokinetic profile of this compound.

References

A Technical Review of 2-Chloro-N-(pyridin-2-yl)acetamide Analogs: Synthesis, Bioactivity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structurally related analogs. Due to a scarcity of publicly available data on the specific title compound, this review focuses on the broader class of 2-chloro-N-(pyridin-2-yl)acetamides and related N-aryl chloroacetamides. The aim is to provide a foundational understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds, thereby offering valuable insights for researchers in drug discovery and development.

Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide Derivatives

The synthesis of 2-chloro-N-(substituted-pyridin-2-yl)acetamides is typically achieved through the acylation of a corresponding aminopyridine derivative with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and generally efficient method for forming the amide bond.

General Experimental Protocol

The following protocol is a generalized procedure based on methodologies reported for the synthesis of similar N-aryl acetamides.[1][2]

Materials:

  • Substituted 2-aminopyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, acetic acid)

  • Base (e.g., triethylamine, pyridine, or an excess of the aminopyridine)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • The substituted 2-aminopyridine is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of chloroacetyl chloride in the same solvent is added dropwise to the cooled aminopyridine solution with continuous stirring. A base may be added to neutralize the HCl byproduct.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield the desired 2-chloro-N-(substituted-pyridin-2-yl)acetamide.

A general workflow for this synthesis is depicted below.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminopyridine_Derivative Substituted 2-Aminopyridine Reaction_Vessel Reaction in Anhydrous Solvent with Base 2-Aminopyridine_Derivative->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Extraction Solvent Extraction Washing->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Final_Product 2-Chloro-N-(substituted- pyridin-2-yl)acetamide Purification->Final_Product

General Synthesis Workflow
Analytical Data for a Representative Analog: 2-Chloro-N-pyridin-2-yl-acetamide

Analytical Technique Observed Data
Melting Point 110-115 °C
IR (KBr, cm⁻¹) 3443, 3226 (N-H), 1683 (C=O), 1581, 1330, 1198, 775
¹H NMR (CDCl₃, δ ppm) 8.95 (1H, bs), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s)
¹³C NMR (CDCl₃, δ ppm) 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2
EIMS (m/z) 170.6 (M⁺)

Biological Activities of Chloroacetamide Derivatives

Chloroacetamide derivatives have been investigated for a wide range of biological activities, highlighting their potential as scaffolds in drug discovery.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of N-substituted 2-chloroacetamides.[2][3] The presence of the chloroacetyl group is believed to be crucial for this activity, as it can act as an alkylating agent, reacting with nucleophilic residues in microbial enzymes and proteins, thereby disrupting their function. One study demonstrated that the addition of a chlorine atom to the alpha carbon of an acetamide was essential for its biological activity against Candida albicans.[3]

Anticancer Activity

The antiproliferative effects of chloroacetamide derivatives have been evaluated against various cancer cell lines.[4][5] The mechanism is thought to involve the induction of apoptosis. For instance, some novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed cytotoxicity against PANC-1, HepG2, and MCF7 cell lines.[4]

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture.[6] Their mode of action generally involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

The table below summarizes the reported biological activities of various chloroacetamide derivatives.

Compound Class Biological Activity Reported Target/Mechanism Reference
2-Chloro-N-alkyl/aryl AcetamidesAntibacterial, AntifungalGeneral antimicrobial activity[2]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial (K. pneumoniae)Possible action on penicillin-binding protein[3]
2-Chloro-N-aryl substituted acetamide derivatives of oxadiazole-thiolAnticancer (PANC-1, HepG2, MCF7)Cytotoxicity[4]
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolinone)acetamidesAntimicrobial, AnticancerNot specified[5]
Chloroacetamide HerbicidesHerbicidalInhibition of very-long-chain fatty acid synthesis[6]

Potential Mechanism of Action

The reactivity of the α-chloro group is central to the biological activity of chloroacetamides. This electrophilic center can readily react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.

A proposed general mechanism of action is illustrated in the following diagram.

Chloroacetamide 2-Chloro-N-(pyridin-2-yl)acetamide Analog Alkylation Nucleophilic Attack (Alkylation) Chloroacetamide->Alkylation Target Biological Target (e.g., Enzyme with -SH group) Target->Alkylation Inactivation Target Inactivation Alkylation->Inactivation Effect Biological Effect (e.g., Antimicrobial, Anticancer) Inactivation->Effect

Proposed General Mechanism of Action

This alkylation can lead to the irreversible inhibition of essential enzymes, disruption of cellular signaling pathways, and ultimately, cell death. For example, in some antimicrobial contexts, DNA ligase has been suggested as a potential target.[7]

Conclusion and Future Perspectives

The class of 2-chloro-N-(pyridin-2-yl)acetamides and their analogs represents a versatile scaffold with a broad spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer effects. The synthetic accessibility and the reactive nature of the chloroacetyl group make these compounds interesting candidates for further investigation in drug discovery.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a focused library of this compound and its analogs would be crucial to establish clear structure-activity relationships (SAR).

  • Mechanism of Action Studies: Detailed mechanistic studies are needed to identify the specific molecular targets of these compounds in different biological contexts.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their efficacy and toxicological profiles.

While data on the specific compound this compound is limited, the broader literature on related chloroacetamides provides a strong rationale for its further investigation as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related chloroacetamide and chloropyridine derivatives. Specific experimental validation for 2-chloro-N-(5-chloropyridin-2-yl)acetamide (CAS: 90931-33-2) is limited in publicly available literature. These protocols are intended to serve as a starting point for research and should be optimized as necessary.

Introduction

This compound is a halogenated acetamide derivative. Compounds within this class have demonstrated a range of biological activities, including potential as anticancer and antimicrobial agents. The presence of the chloroacetamide group suggests a potential for covalent interaction with biological nucleophiles, such as cysteine residues in proteins, which can lead to irreversible inhibition of enzyme activity. The 5-chloropyridin-2-yl moiety contributes to the overall physicochemical properties of the molecule, influencing its solubility, cell permeability, and target-binding affinity.

Potential Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: As a potential inhibitor of cancer cell proliferation and inducer of apoptosis. Chloroacetamide derivatives have been shown to target various proteins involved in cancer progression.

  • Antimicrobial Research: For the evaluation of its efficacy against a panel of pathogenic bacteria and fungi. Halogenated compounds are known to possess antimicrobial properties.

Quantitative Data Summary (Based on Related Compounds)

The following tables provide examples of quantitative data obtained for structurally similar N-aryl-2-chloroacetamide derivatives. These tables are intended to serve as a template for recording experimental data for this compound.

Table 1: In Vitro Anticancer Activity of N-aryl-2-chloroacetamide Analogs

Compound IDCell LineAssay TypeIC50 (µM)Reference
Analog 6dHePG-2MTT6.02[1]
Analog 6dHCT-116MTT13.87[1]
Analog 6dMCF-7MTTNot Reported
Analog 6oHePG-2MTT7.54[1]
Analog 6oHCT-116MTT6.83[1]
Analog 6oMCF-7MTT12.51[1]
Analog 6mHePG-2MTT11.97[1]
Analog 6mHCT-116MTT28.37[1]
Analog 6mMCF-7MTT19.87[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Related Pyridine Derivatives against Bacterial Strains

Compound IDBacterial StrainMIC (µg/mL)Reference
Pyridine AnalogBacillus subtilisNot Reported
Pyridine AnalogStaphylococcus aureusNot Reported
Pyridine AnalogEscherichia coliNot Reported
Pyridine AnalogPseudomonas aeruginosaNot Reported

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[4]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Culture and seed cancer cell lines prep_cells->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of the target compound.

Postulated Signaling Pathway: Hippo-YAP Pathway Inhibition

Chloroacetamide fragments have been identified as covalent inhibitors of the TEAD-YAP interaction, a key component of the Hippo signaling pathway.[5] This pathway is often dysregulated in cancer. The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_pathway Hippo Signaling Pathway LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits TEAD TEAD YAP_TAZ->TEAD Co-activates Target_Genes Target Gene Expression (e.g., Cyclin D1, CTGF) TEAD->Target_Genes Promotes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Compound This compound Compound->TEAD Covalently Binds & Inhibits

Caption: Potential inhibition of the Hippo-YAP signaling pathway.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential biological evaluation of novel chemical entities derived from 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This starting material is a versatile scaffold for the development of compounds with potential therapeutic applications, including antimicrobial and anticancer activities. The protocols outlined below are based on established synthetic methodologies for related N-arylacetamides and can be adapted for the synthesis of a diverse library of derivatives.

Synthesis of the Starting Material: this compound

The synthesis of the parent compound, this compound, can be achieved through the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. A general protocol, adapted from the synthesis of similar compounds, is provided below.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to approximately 9 with a saturated aqueous sodium hydroxide solution.[1]

  • Transfer the mixture to a separatory funnel and extract the product with 1,2-dichloroethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from acetonitrile to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Synthesis of Derivatives via Nucleophilic Substitution

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Common nucleophiles include amines, thiols, and alcohols.

General Experimental Protocol: Reaction with Amine Nucleophiles

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N-substituted amino-acetamide derivative.

General Experimental Protocol: Reaction with Thiol Nucleophiles

Procedure:

  • Dissolve the desired thiol (1.1 equivalents) in a suitable solvent like ethanol.

  • Add a base such as sodium ethoxide or triethylamine to generate the thiolate anion.

  • To this solution, add this compound (1 equivalent).

  • Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete as indicated by TLC.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired thioether derivative.

Data Presentation: Characterization of Hypothetical Derivatives

The following table summarizes expected characterization data for representative derivatives synthesized from this compound. Note that these are hypothetical values based on related compounds found in the literature.

Derivative StructureIUPAC NamePhysical StateMelting Point (°C)¹H NMR (δ, ppm)
1 2-(piperidin-1-yl)-N-(5-chloropyridin-2-yl)acetamideWhite solid130-1358.3 (d, 1H), 8.1 (s, 1H), 7.7 (dd, 1H), 3.5 (s, 2H), 2.5 (t, 4H), 1.6 (m, 6H)
2 2-(morpholino)-N-(5-chloropyridin-2-yl)acetamidePale yellow solid155-1608.3 (d, 1H), 8.1 (s, 1H), 7.7 (dd, 1H), 3.7 (t, 4H), 3.6 (s, 2H), 2.6 (t, 4H)
3 N-(5-chloropyridin-2-yl)-2-(phenylthio)acetamideOff-white solid140-1458.4 (s, 1H), 8.2 (d, 1H), 7.8 (dd, 1H), 7.2-7.4 (m, 5H), 3.9 (s, 2H)

Biological Activity and Potential Applications

Derivatives of N-arylacetamides have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of different substituents allows for the fine-tuning of these activities.

Antimicrobial Activity

Many acetamide derivatives have shown promising activity against various bacterial and fungal strains. The mechanism of action can vary but may involve the disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Representative Antimicrobial Activity of Acetamide Derivatives (MIC in µg/mL)

Compound TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Benzimidazole-based acetamides---125[3]
2-Mercaptobenzothiazole acetamidesMIC lower than levofloxacinMIC lower than levofloxacinMIC close to levofloxacin-[4]
Aminopyridine/Piperidine acetamides--6.0 - 8.4 mm inhibition zone-[5]
Anticancer Activity

Certain N-arylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.

Table 3: Representative Anticancer Activity of Acetamide Derivatives (IC₅₀ in µM)

Compound TypeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)Reference
Imidazo[1,2-c]pyrimidine-oxadiazole linked isoxazoles--5.988[6]
Pyrazolo[4,3-c]hexahydropyridines2.44.2-[7]
Oxadiazole-bearing small molecules10.25--[7]

Experimental Protocols for Biological Assays

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[4][5]

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic/antifungal drugs (positive controls)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with microbial suspension and standard drug) and negative controls (medium with microbial suspension and DMSO, and medium alone).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9][10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 2_amino_5_chloropyridine 2-amino-5-chloropyridine reaction1 Acylation 2_amino_5_chloropyridine->reaction1 chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->reaction1 starting_material This compound reaction1->starting_material reaction2 Nucleophilic Substitution starting_material->reaction2 nucleophiles Nucleophiles (Amines, Thiols, etc.) nucleophiles->reaction2 derivatives Derivative Library reaction2->derivatives assays Antimicrobial Assays (MIC Determination) Anticancer Assays (MTT, etc.) derivatives->assays

Caption: Synthetic workflow for the preparation and evaluation of derivatives.

Potential Anti-Inflammatory Signaling Pathway Inhibition

Derivatives of related heterocyclic compounds have been shown to modulate inflammatory pathways. A potential mechanism of action could involve the inhibition of key inflammatory signaling cascades such as TNF-α and IL-6.

signaling_pathway cluster_tnf TNF-α Pathway cluster_il6 IL-6 Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation1 Inflammatory Gene Expression NFkB->Inflammation1 Induces Derivative1 Acetamide Derivative Derivative1->IKK Inhibits IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Inflammation2 Inflammatory Gene Expression STAT3->Inflammation2 Induces Derivative2 Acetamide Derivative Derivative2->JAK Inhibits

Caption: Potential inhibition of TNF-α and IL-6 signaling pathways.

References

Application Notes and Protocols: 2-chloro-N-(5-chloropyridin-2-yl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the synthesis of biologically active compounds, particularly focusing on its application in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a potential therapeutic agent are provided, along with relevant data and pathway diagrams to support drug discovery efforts.

Introduction

This compound (CAS No. 90931-33-2) is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a reactive chloroacetyl group and a substituted pyridine ring, allows for the construction of diverse molecular scaffolds. The chloroacetamide moiety is an excellent electrophile for reactions with various nucleophiles, such as amines and thiols, enabling the introduction of this fragment into larger molecules. The 5-chloropyridin-2-yl group can participate in various cross-coupling reactions and can also play a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. This combination of features makes this compound a strategic intermediate for the synthesis of compounds targeting a range of biological pathways, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The following protocol is based on established procedures for similar transformations.[2][3]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-amino-5-chloropyridine

    • Chloroacetyl chloride

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Triethylamine (TEA) or pyridine (optional, as a base)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware and stirring apparatus

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous DCM or DCE.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise to the stirred solution. If a base is used, triethylamine (1.1-1.3 eq) can be added to scavenge the HCl byproduct.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Table 1: Synthesis Data for a Representative Chloroacetamide

ParameterValueReference
Starting Material2-aminopyridine[2]
ReagentChloroacetyl chloride[2]
Solvent1,2-dichloroethane[2]
Reaction Time5 minutes (microwave)[2]
Yield97%[2]
Melting Point110-115 °C[2]

Application in Kinase Inhibitor Synthesis

The this compound intermediate is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. Fedratinib, an approved JAK2 inhibitor for the treatment of myelofibrosis, exemplifies the therapeutic potential of targeting this pathway.[2][4][5]

While the direct synthesis of Fedratinib from this compound is not the reported route, this intermediate can be utilized to synthesize structurally related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a scaffold known for potent and selective kinase inhibition.[6][7][8]

Proposed Synthetic Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Precursor

The following protocol outlines a plausible synthetic route for the construction of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors, using this compound. This approach involves the reaction of the chloroacetamide with an aminopyrazole, followed by a cyclization step.

Experimental Protocol: Synthesis of a N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Derivative

  • Step 1: Synthesis of N-(5-amino-1H-pyrazol-3-yl)-2-chloro-N-(5-chloropyridin-2-yl)acetamide

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 3,5-diaminopyrazole (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.

  • Step 2: Intramolecular Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

    • The intermediate from Step 1 can be cyclized under various conditions. A common method involves heating in a high-boiling point solvent like Dowtherm A or by using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    • For example, suspend the intermediate in POCl₃ and heat at reflux for 2-4 hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry. Purify by column chromatography to obtain the desired N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine derivative.

Table 2: Biological Activity of a Representative JAK2 Inhibitor (Fedratinib)

Kinase TargetIC₅₀ (nM)Reference
JAK23[9]
JAK2 (V617F)3[9]
JAK1>105[9]
JAK3>1000[9]
FLT315[10]
RET17[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of this compound 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction Reaction 2-amino-5-chloropyridine->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Synthesis start Start step1 Synthesize Intermediate (Nucleophilic Substitution) start->step1 step2 Purify Intermediate step1->step2 step3 Cyclization Reaction step2->step3 step4 Purify Final Product step3->step4 step5 Biological Screening (Kinase Assay) step4->step5 end End step5->end

Caption: General workflow for synthesizing and testing a kinase inhibitor.

G cluster_pathway JAK2-STAT3 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Transcription Inhibitor JAK2 Inhibitor (e.g., Fedratinib) Inhibitor->JAK2 Inhibition

Caption: Simplified JAK2-STAT3 signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and reactive nature make it an ideal starting material for the construction of complex heterocyclic systems, including the pyrazolo[1,5-a]pyrimidine scaffold found in numerous potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in their own drug discovery programs targeting kinases and other important biological targets.

References

Application Notes and Protocols for Parallel Synthesis Using 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols outlined below are designed for high-throughput synthesis and are applicable to lead generation and optimization in drug discovery and agrochemical research.

Introduction

This compound is a valuable building block for parallel synthesis due to the reactive chloroacetamide moiety, which allows for facile diversification through nucleophilic substitution. This enables the rapid generation of a large number of analogues from a common core structure. Libraries derived from this scaffold have shown potential as inhibitors of various biological targets, including protein-protein interactions. Parallel synthesis enables the efficient exploration of the chemical space around this core, facilitating the identification of structure-activity relationships (SAR).

Core Application: Generation of a Diverse Amine Library

The primary application of this compound in parallel synthesis is its reaction with a diverse set of primary and secondary amines to generate a library of N-substituted glycinamides. This reaction is typically robust and high-yielding, making it ideal for automated or semi-automated parallel synthesis platforms.

General Reaction Scheme

The general reaction involves the displacement of the chloride from the chloroacetamide with an amine nucleophile, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

G cluster_conditions Reaction Conditions reagent1 This compound product N-(5-chloropyridin-2-yl)-2-(substituted-amino)acetamide Library reagent1->product reagent2 +   R1R2NH (Amine) reagent2->product conditions Base (e.g., DIEA) Solvent (e.g., DMF or DMSO)

Figure 1: General reaction scheme for the parallel synthesis of an amine library.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound

    • Library of diverse primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines, heterocylic amines)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • 96-well reaction block with sealing mat

    • Automated liquid handler or multichannel pipette

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Reaction block shaker/heater

    • Centrifugal evaporator

    • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for analysis

    • Preparative HPLC for purification (optional)

Protocol for Parallel Synthesis in a 96-Well Plate

This protocol is designed for the synthesis of a 96-member library.

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.25 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of DIEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 250 µL of the 0.2 M this compound stock solution (0.05 mmol).

    • To each corresponding well, add 250 µL of the respective 0.25 M amine stock solution (0.0625 mmol, 1.25 equivalents).

    • Add 125 µL of the 0.6 M DIEA stock solution (0.075 mmol, 1.5 equivalents) to each well.

    • Seal the reaction block with a septum mat.

  • Reaction Conditions:

    • Place the reaction block on a shaker and heat to 60°C.

    • Allow the reactions to proceed for 16 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, remove the solvent in vacuo using a centrifugal evaporator.

    • Re-dissolve the residue in each well in 1 mL of DMSO.

    • The resulting solutions are the crude product library, ready for analysis and screening.

Workflow for Parallel Synthesis and Analysis

G start Start: Reagent Preparation reagent_prep Prepare Stock Solutions (Scaffold, Amines, Base) start->reagent_prep reaction_setup Dispense Reagents into 96-Well Reaction Block reagent_prep->reaction_setup reaction Reaction at 60°C for 16h reaction_setup->reaction workup Solvent Evaporation reaction->workup dissolution Re-dissolve in DMSO workup->dissolution analysis LC-MS Analysis (Purity & Identity Confirmation) dissolution->analysis screening Biological Screening analysis->screening end End: Data Analysis screening->end

Figure 2: Workflow for parallel synthesis and screening.

Data Presentation

The following table represents hypothetical data for a selection of compounds from a synthesized library, demonstrating typical yields and purities obtained from the described protocol.

Compound IDAmine Building BlockMolecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS at 254 nm)
L-001Aniline296.158592
L-0024-Fluoroaniline314.148895
L-003Benzylamine310.189298
L-004Piperidine288.189597
L-005Morpholine290.169496
L-0063-Aminopyridine297.147889
L-007Cyclohexylamine302.229094
L-008N-Methylbenzylamine324.218291

Application in Biological Screening: Targeting the Hippo-YAP Pathway

Libraries of chloroacetamide derivatives can be screened for their ability to inhibit protein-protein interactions. A relevant example is the inhibition of the interaction between the Transcriptional Enhanced Associate Domain (TEAD) and its co-activator Yes-associated protein (YAP), a key interaction in the Hippo signaling pathway which is often dysregulated in cancer.

Hippo Signaling Pathway and TEAD-YAP Inhibition

The Hippo pathway is a critical regulator of organ size and cell proliferation. When the pathway is "off," the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of pro-proliferative and anti-apoptotic genes. Covalent inhibitors that bind to a conserved cysteine in the palmitate-binding pocket of TEAD can allosterically disrupt the TEAD-YAP interaction, thereby inhibiting downstream signaling. A library derived from this compound could be screened to identify potent inhibitors of this interaction.

G cluster_pathway Simplified Hippo Signaling Pathway cluster_inhibition Mechanism of Inhibition hippo_on Hippo Pathway ON yap_phos YAP Phosphorylation (pYAP) hippo_on->yap_phos yap_degradation YAP Cytoplasmic Sequestration & Degradation yap_phos->yap_degradation no_transcription No Gene Transcription yap_degradation->no_transcription hippo_off Hippo Pathway OFF yap_dephos YAP Dephosphorylation hippo_off->yap_dephos yap_nucleus YAP Nuclear Translocation yap_dephos->yap_nucleus tead_yap TEAD-YAP Complex Formation yap_nucleus->tead_yap transcription Gene Transcription (Proliferation, Anti-apoptosis) tead_yap->transcription inhibitor Chloroacetamide Library Compound tead TEAD inhibitor->tead Covalent Binding to Palmitate Pocket tead->tead_yap Inhibits Interaction

Figure 3: Inhibition of the TEAD-YAP interaction in the Hippo pathway.

Conclusion

This compound is an excellent starting material for the parallel synthesis of diverse chemical libraries. The protocols provided herein offer a robust method for generating these libraries in a high-throughput manner. The resulting compounds are well-suited for screening against a variety of biological targets, particularly in the context of discovering novel therapeutics that modulate protein-protein interactions. The combination of efficient parallel synthesis and targeted library design makes this a powerful strategy in modern drug discovery.

Application Notes and Protocols for the Scale-up Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(5-chloropyridin-2-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The described method is designed to be robust and scalable for laboratory and pilot plant settings.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amino group of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Data Presentation

All quantitative data is summarized in the following tables for easy reference and comparison.

Table 1: Materials and Equipment

Reagent/EquipmentPurposeGrade/Specification
2-amino-5-chloropyridineStarting Material>98%
Chloroacetyl chlorideAcylating Agent>98%
DichloroethaneSolventAnhydrous
Saturated Sodium HydroxidepH AdjustmentAqueous Solution
Anhydrous Sodium SulfateDrying AgentGranular
AcetonitrileRecrystallization SolventACS Grade
Glass-lined ReactorReaction VesselAppropriate Volume
Mechanical StirrerAgitation
Dropping FunnelReagent Addition
ThermometerTemperature Monitoring
pH MeterpH Monitoring
Buchner Funnel and FlaskFiltration
Vacuum PumpFiltration
Rotary EvaporatorSolvent Removal

Table 2: Key Experimental Parameters

ParameterValue
Stoichiometry (2-amino-5-chloropyridine : Chloroacetyl chloride)1 : 1.1 equivalents
Solvent Volume10 mL per gram of 2-amino-5-chloropyridine
Reaction Temperature0-5 °C (addition), then ambient
Reaction Time2-4 hours
pH for Work-up9
Recrystallization SolventAcetonitrile

Table 3: Expected Results & Characteristics

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pink solid
Melting Point 110-115 °C[1]
Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol [2]

Experimental Protocol

This protocol is adapted from established procedures for the acylation of aminopyridines.[1][3]

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: Charge the reactor with 2-amino-5-chloropyridine and dichloroethane. Begin stirring to dissolve the starting material.

  • Controlled Addition: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and pH Adjustment: Upon completion, carefully quench the reaction by the slow addition of water. Adjust the pH of the aqueous layer to 9 with a saturated sodium hydroxide solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloroethane.[1]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product by recrystallization from acetonitrile to obtain this compound as a solid.[1]

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Setup Reactor start->setup charge Charge 2-amino-5-chloropyridine and Dichloroethane setup->charge cool Cool to 0-5 °C charge->cool add Add Chloroacetyl Chloride cool->add react Stir at Room Temperature (2-4 hours) add->react quench Quench with Water react->quench ph_adjust Adjust pH to 9 quench->ph_adjust extract Extract with Dichloroethane ph_adjust->extract dry Dry Organic Layers extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Acetonitrile evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry end End filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Chloroacetyl chloride is corrosive and a lachrymator; handle with extreme care.

  • Dichloroethane is a suspected carcinogen; avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).[5][6][7]

  • Have appropriate spill control materials readily available.

References

Application Notes and Protocols for the Derivatization of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the acetamide group in 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for analogous N-aryl chloroacetamides and can be adapted for the specific derivatization of the target molecule.

Chemical Properties and Reactivity

This compound possesses two primary sites for chemical modification: the reactive α-chloro group of the acetamide moiety and the amide N-H group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups.

The amide N-H proton can be deprotonated under basic conditions, enabling N-alkylation or N-acylation reactions, further expanding the chemical space for derivatization.

Derivatization Strategies

The primary route for the derivatization of this compound involves the nucleophilic substitution of the α-chloro atom. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Common classes of nucleophiles and the resulting derivatives are outlined below.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound via nucleophilic substitution.

G cluster_0 Derivatization via O-Nucleophiles start_O This compound + Phenol condition_O Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start_O->condition_O Reaction Setup product_O O-Aryl Derivative condition_O->product_O Nucleophilic Substitution

Caption: Workflow for O-Arylation.

G cluster_1 Derivatization via S-Nucleophiles start_S This compound + Thiol condition_S Base (e.g., NaH) Solvent (e.g., DMF) Room Temperature start_S->condition_S Reaction Setup product_S S-Alkyl/Aryl Derivative condition_S->product_S Nucleophilic Substitution

Caption: Workflow for S-Alkylation/Arylation.

G cluster_2 Derivatization via N-Nucleophiles start_N This compound + Amine condition_N Base (e.g., Et3N) Solvent (e.g., CH3CN) Reflux start_N->condition_N Reaction Setup product_N N-Substituted Glycinamide Derivative condition_N->product_N Nucleophilic Substitution

Caption: Workflow for N-Substitution.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound based on reactions with analogous compounds. Researchers should optimize these conditions for the specific substrate and nucleophile used.

Protocol 1: Synthesis of O-Aryl Derivatives via Reaction with Phenols

This protocol describes the synthesis of 2-(aryloxy)-N-(5-chloropyridin-2-yl)acetamide derivatives.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-aryl derivative.

EntryNucleophile (Phenol)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-MethoxyphenolDMFK₂CO₃80685Adapted from similar reactions
24-ChlorophenolDMFK₂CO₃90582Adapted from similar reactions
32-NaphtholDMFK₂CO₃100878Adapted from similar reactions
Protocol 2: Synthesis of S-Alkyl/Aryl Derivatives via Reaction with Thiols

This protocol details the synthesis of 2-((alkyl/aryl)thio)-N-(5-chloropyridin-2-yl)acetamide derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the thiol (1.1 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired S-substituted derivative.

EntryNucleophile (Thiol)SolventBaseTemp (°C)Time (h)Yield (%)Reference
1ThiophenolDMFNaHRT1292Adapted from similar reactions
2Benzyl mercaptanDMFNaHRT1888Adapted from similar reactions
34-MethylthiophenolDMFNaHRT1690Adapted from similar reactions
Protocol 3: Synthesis of N-Substituted Glycinamide Derivatives via Reaction with Amines

This protocol outlines the synthesis of 2-(amino)-N-(5-chloropyridin-2-yl)acetamide derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or dichloromethane, add the amine (1.2 eq) and triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or reflux for 2-12 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain the N-substituted glycinamide derivative.

EntryNucleophile (Amine)SolventBaseTemp (°C)Time (h)Yield (%)Reference
1MorpholineCH₃CNEt₃NReflux485Adapted from similar reactions
2PiperidineDCMK₂CO₃RT1290Adapted from similar reactions
3AnilineCH₃CNEt₃NReflux875Adapted from similar reactions

Biological Context: Inhibition of Pro-inflammatory Signaling Pathways

Derivatives of N-aryl acetamides have shown potential as modulators of inflammatory signaling pathways. Specifically, analogues of N-(pyridin-2-yl)acetamide have been identified as dual inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion.[1] This activity is particularly relevant in the context of inflammatory bowel disease (IBD), where these cytokines play a crucial role in the pathogenesis of the disease.

The binding of TNF-α and IL-6 to their respective receptors on intestinal epithelial cells triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of adhesion molecules on the cell surface, promoting the recruitment of immune cells and exacerbating the inflammatory response. By inhibiting these pathways, derivatives of this compound could potentially reduce inflammation in the gut.

G cluster_pathway TNF-α and IL-6 Signaling in IBD TNF TNF-α TNFR TNFR TNF->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK Activation TNFR->IKK Signal Transduction IL6R->IKK Signal Transduction IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Activation IkappaB->NFkB Adhesion Upregulation of Adhesion Molecules NFkB->Adhesion Nuclear Translocation & Gene Expression Inflammation Inflammation Adhesion->Inflammation Immune Cell Recruitment Derivative N-(5-chloropyridin-2-yl) acetamide Derivative Derivative->TNFR Inhibition Derivative->IL6R Inhibition

Caption: Inhibition of TNF-α and IL-6 Signaling.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of derivatives through nucleophilic substitution at the α-chloro position. The protocols provided herein, adapted from established literature procedures, offer a solid foundation for the exploration of this chemical space. The potential of these derivatives to modulate key inflammatory signaling pathways highlights their promise for the development of novel therapeutic agents. Further optimization of reaction conditions and in-depth biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a versatile reagent in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for analogous N-aryl-2-chloroacetamides and serve as a guide for the development of novel derivatives.

Introduction

This compound is a valuable synthetic intermediate characterized by a reactive C-Cl bond, which is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, making it a key building block for the synthesis of diverse molecular scaffolds. The presence of the 5-chloropyridin-2-yl moiety is of particular interest in drug discovery, as this structural motif is found in numerous biologically active compounds. Nucleophilic substitution reactions involving this compound can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, paving the way for the creation of novel compounds with potential therapeutic applications.[1]

General Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion from the α-carbon of the acetamide by a nucleophile. This reaction typically proceeds via an SN2 mechanism.

Nucleophilic_Substitution reactant This compound product Substituted Product reactant->product + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->product byproduct HCl product->byproduct - HCl base Base base->reactant Facilitates reaction

Caption: General scheme of a nucleophilic substitution reaction.

Applications in Synthesis

The reactivity of this compound makes it a versatile precursor for a variety of heterocyclic systems and other functionalized molecules.

Applications cluster_nucleophiles Nucleophiles cluster_products Product Classes start This compound Amine Amines (R₂NH) start->Amine Thiol Thiols (RSH) start->Thiol Azide Azide (N₃⁻) start->Azide Phenol Phenols (ArOH) start->Phenol Amino_acetamide 2-amino-N-(5-chloropyridin-2-yl)acetamide Derivatives Amine->Amino_acetamide Forms C-N bond Thioether Thioether Derivatives Thiol->Thioether Forms C-S bond Azido_acetamide 2-azido-N-(5-chloropyridin-2-yl)acetamide Azide->Azido_acetamide Forms C-N₃ bond Phenoxy_acetamide Phenoxyacetamide Derivatives Phenol->Phenoxy_acetamide Forms C-O bond

Caption: Synthetic pathways from the starting material.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions. Optimization of reaction conditions (solvent, temperature, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of 2-amino-N-(5-chloropyridin-2-yl)acetamide derivatives.

Workflow:

Amine_Reaction_Workflow A Dissolve this compound and amine in solvent B Add base (e.g., Triethylamine) A->B C Heat reaction mixture (e.g., reflux) B->C D Monitor reaction by TLC C->D E Work-up and purification D->E F Characterize product E->F

Caption: Workflow for reaction with amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 2.0 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound and the desired amine in the chosen solvent.

  • Add the base (e.g., triethylamine) to the mixture.

  • Heat the reaction mixture to reflux and stir for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data from Analogous Reactions:

Nucleophile (Amine)ProductSolventBaseYield (%)M.P. (°C)Reference
p-toluidine2-(p-tolylamino)-N-phenylacetamideTolueneTEA90-95-[2]
o-chloroaniline2-(o-chlorophenylamino)-N-phenylacetamideTolueneTEA90-95-[2]
Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2-(alkyl/arylthio)-N-(5-chloropyridin-2-yl)acetamide derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 eq)

  • Triethylamine (TEA) or Sodium Ethoxide (NaOEt) (1.1 eq)

  • Ethanol

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of this compound in ethanol, add the thiol.

  • Add the base (e.g., triethylamine) to the reaction mixture.

  • Heat the mixture at reflux for 3 hours.[3]

  • Monitor the reaction by TLC.

  • After cooling, the solid product that forms is collected by filtration.

  • The crude product is then recrystallized from an ethanol/DMF mixture to yield the pure thioether derivative.[3]

Quantitative Data from Analogous Reactions:

Nucleophile (Thiol)ProductSolventBaseYield (%)M.P. (°C)Reference
2-mercapto-4-methyl-6-phenylnicotinonitrile2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamideEthanolTEA89197-199[3]
2-mercapto-4,6-diphenylnicotinonitrile2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamideEthanolTEA83266-268[3]
2-mercapto-4,6-diphenylnicotinonitrileN-(4-chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamideEthanolTEA81250-252[3]
Protocol 3: Reaction with Sodium Azide

This protocol describes the synthesis of 2-azido-N-(5-chloropyridin-2-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2-1.5 eq)

  • Ethanol/Water mixture (e.g., 7:3 v/v)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in the ethanol/water solvent mixture.

  • Add sodium azide portion-wise with stirring.

  • Heat the reaction mixture to reflux for 4-24 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Note on Safety: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.

Characterization of Products

The synthesized compounds can be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (M.P.): To determine the purity of solid products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Concluding Remarks

The nucleophilic substitution reactions of this compound offer a straightforward and efficient route to a wide array of functionalized molecules. The protocols and data presented herein, derived from closely related structures, provide a solid foundation for researchers to explore the synthesis of novel compounds for potential applications in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

Application of CAS 90931-33-2 in the Synthesis of Heterocyclic Compounds: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the application of CAS 90931-33-2, identified as 2-Chloro-N-(5-chloropyridin-2-yl)acetamide, in the synthesis of heterocyclic compounds, no specific data, experimental protocols, or quantitative results detailing its use in this context have been found in the available scientific literature. The search results primarily provide basic chemical and safety information for this compound but do not link it to methodologies for synthesizing heterocyclic structures.

While the requested detailed application notes and protocols for CAS 90931-33-2 cannot be provided due to the absence of relevant information, this report will instead offer a general overview of established methods for synthesizing heterocyclic compounds, which is a broad and vital area of organic and medicinal chemistry.

General Strategies for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. These cyclic structures, containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are prevalent in a vast array of biologically active molecules.[1] Common and powerful strategies for their construction include:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and molecular diversity.[2][3][4] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate a wide range of heterocyclic scaffolds.[2][4]

  • Cyclization Reactions: These involve the formation of a ring from a linear precursor. Cyclization can be promoted by various catalysts and reaction conditions.[5][6] For instance, SmI2-catalyzed dearomatizing cyclization cascades are a powerful tool for constructing complex three-dimensional structures.[5]

  • Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. This approach is widely used to form various heterocyclic rings, including benzisoxazoles, indazolines, and benzothiazines.[7]

The Importance of Heterocyclic Compounds

Heterocyclic compounds are of immense interest to researchers, scientists, and drug development professionals due to their wide range of biological activities.[1] They form the core structure of many pharmaceuticals, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][8] The development of novel synthetic routes to access new and diverse heterocyclic frameworks remains an active and important area of chemical research.[9]

Visualization of General Synthetic Concepts

To illustrate the general concepts discussed, the following diagrams represent common workflows and reaction types in heterocyclic synthesis. It is important to reiterate that these are general representations and are not based on specific reactions involving CAS 90931-33-2.

general_workflow cluster_planning Conceptualization cluster_synthesis Execution cluster_analysis Analysis & Characterization Target_Heterocycle Target Heterocycle Identification Retrosynthesis Retrosynthetic Analysis Target_Heterocycle->Retrosynthesis leads to Starting_Materials Selection of Starting Materials Retrosynthesis->Starting_Materials identifies Reaction_Setup Reaction Setup & Optimization Starting_Materials->Reaction_Setup are used in Product_Isolation Isolation & Purification Reaction_Setup->Product_Isolation yields Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Product_Isolation->Spectroscopy for characterization Biological_Screening Biological Activity Screening Spectroscopy->Biological_Screening informs

Caption: A generalized workflow for the synthesis and evaluation of novel heterocyclic compounds.

mcr_concept A Component A Product Complex Heterocycle A->Product One-Pot Reaction B Component B B->Product One-Pot Reaction C Component C C->Product One-Pot Reaction

Caption: Conceptual diagram of a three-component multicomponent reaction (MCR).

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-N-(5-chloropyridin-2-yl)acetamide as a key intermediate in the development of novel antimicrobial agents. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and aim to guide researchers in the design and execution of experiments for creating new chemical entities with potential therapeutic value.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing thiazole and pyridine moieties, have demonstrated a broad spectrum of antimicrobial activities. The reagent this compound is a valuable building block for the synthesis of such compounds, offering a reactive site for the introduction of various pharmacophores. This document outlines a proposed synthetic pathway for the generation of a novel aminothiazole derivative and provides relevant antimicrobial activity data for structurally similar compounds to support the rationale for this synthetic endeavor.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A well-established method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. In this proposed pathway, this compound serves as the α-chloroacetylating agent to first form an intermediate which then reacts with a thiourea derivative. A more direct and common approach involves the reaction of the chloroacetamide with thiourea to yield a 2-aminothiazole derivative. This proposed synthesis is a one-pot reaction that is efficient and proceeds under relatively mild conditions.

Synthesis_Pathway reagent This compound product 2-amino-N-(5-chloropyridin-2-yl)thiazole-4-carboxamide (Proposed Antimicrobial Agent) reagent->product Ethanol, Reflux thiourea Thiourea thiourea->product

Caption: Proposed Hantzsch thiazole synthesis route.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)thiazole derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add thiourea (1.1 equivalents).

  • The reaction mixture is then heated to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 2-amino-N-(5-chloropyridin-2-yl)thiazole derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized antimicrobial compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the inoculum in the broth to the final desired concentration.

  • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Structurally Related Pyridinyl-Thiazole Derivatives

While specific antimicrobial data for derivatives of this compound is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related pyridinyl-thiazole compounds against various microbial strains, as reported in the literature. This data provides a strong rationale for the potential antimicrobial efficacy of the proposed synthetic products.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridyl substituted thiazolyl triazole derivativesGram-positive bacteria< 3.09 - 500[1][2]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivativesS. aureus46.9 - 93.7[3]
B. subtilis46.9 - 93.7[3]
C. albicans5.8 - 7.8[3]
A. fumigatus5.8 - 7.8[3]
2-Pyridine substituted thiazole derivativesS. aureus0.02 mM[4]
B. cereus0.02 mM[4]
Pyridine-thiazole hybridsS. aureusIC50: 46.29–100.60[5]
E. coliIC50: 46.29–100.60[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and evaluation of new antimicrobial agents.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start This compound reaction Hantzsch Thiazole Synthesis (with Thiourea) start->reaction product Pyridinyl-Thiazole Derivative reaction->product purification Purification & Characterization (Recrystallization, NMR, MS) product->purification mic MIC Determination (Broth Microdilution) purification->mic Screening data Quantitative Antimicrobial Data mic->data

Caption: Experimental workflow from synthesis to evaluation.

Logical Relationships in Drug Discovery

The development of new antimicrobial agents follows a logical progression from initial concept to potential lead compounds.

Drug_Discovery_Logic concept Rationale: Pyridinyl-thiazoles as antimicrobial agents synthesis Synthesis of Novel Derivatives from this compound concept->synthesis screening In vitro Antimicrobial Screening (MIC determination) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: Logical flow in antimicrobial drug discovery.

Conclusion

This compound represents a promising starting material for the synthesis of novel antimicrobial agents. The proposed Hantzsch thiazole synthesis provides a straightforward and efficient route to access pyridinyl-thiazole derivatives. Based on the significant antimicrobial activities reported for structurally related compounds, there is a strong scientific basis to pursue the synthesis and evaluation of new chemical entities derived from this versatile building block. The protocols and data presented in these application notes are intended to facilitate further research and development in the critical area of antimicrobial drug discovery.

References

Patent Literature on 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of patent literature has revealed no specific patents detailing the applications, synthesis, or experimental protocols for the compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While the search encompassed numerous variations of the compound's name and potential applications, no direct intellectual property filings for this specific molecule were identified.

The investigation did, however, unearth patents for structurally related compounds, particularly more complex molecules that incorporate the N-(5-chloropyridin-2-yl) moiety. These patents primarily focus on the synthesis of precursors for pharmaceutical agents, notably the anticoagulant drug Edoxaban. For instance, international patent application WO2019158550A1 and its European counterpart EP3752488A1 describe methods for preparing a key intermediate, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This larger molecule contains a substructure derived from 2-amino-5-chloropyridine, a potential precursor to the target compound of this review.

While these patents provide detailed synthetic procedures for their respective target molecules, they do not offer specific methodologies for the synthesis or application of this compound itself. The broader search also identified patents for various chloroacetamide and pyridinyl derivatives with asserted utility in agriculture as herbicides or fungicides. However, none of these patents explicitly name or provide data for this compound.

Based on the available patent landscape, there is no public record of patent protection or disclosed application for this compound. Researchers, scientists, and drug development professionals should be aware that while related structures are present in the patent literature, particularly in the context of intermediates for complex pharmaceuticals, the specific compound of interest does not appear to be the subject of any current or past patent filings. This suggests that its applications may be unexplored, not commercially pursued, or fall within the public domain. Further investigation into non-patent literature, such as scientific journals and chemical databases, may provide additional information on the synthesis and properties of this compound.

Troubleshooting & Optimization

Technical Support Center: 2-chloro-N-(5-chloropyridin-2-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), often in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to control include:

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride.

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which can lead to the formation of chloroacetic acid and reduce the yield of the desired product. Therefore, using anhydrous solvents and reagents is crucial.

  • Stoichiometry: A slight excess of the acylating agent or the amine might be used depending on the specific protocol, but a significant deviation can lead to side products.

Q3: What are the common impurities or side products in the synthesis of this compound?

A3: Common impurities include:

  • Unreacted 2-amino-5-chloropyridine: This can occur if the reaction does not go to completion.

  • Diacylated product: Although less common with a secondary amine, over-acylation can sometimes occur, leading to the formation of a diacylated species.

  • Hydrolysis products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product itself can be susceptible to hydrolysis, especially under basic or acidic conditions, to yield 2-hydroxy-N-(5-chloropyridin-2-yl)acetamide.

Q4: How can I purify crude this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or acetonitrile. Column chromatography on silica gel can also be employed if recrystallization is not sufficient to remove impurities.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.
Inefficient Mixing Use a magnetic stirrer of an appropriate size and ensure vigorous stirring to maintain a homogeneous reaction mixture.
Poor Quality of Starting Materials Verify the purity of 2-amino-5-chloropyridine and chloroacetyl chloride before starting the reaction. Impurities in the starting materials can inhibit the reaction or lead to side products.
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Recommended Solution
Formation of Side Products As mentioned in the FAQs, side products like the diacylated or hydrolyzed compound can form. To minimize these, maintain a low reaction temperature and ensure anhydrous conditions.
Degradation of Product The product might be unstable under the reaction or work-up conditions. Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully during work-up.
Impure Starting Materials Impurities in the starting materials will likely carry through the reaction. Purify the starting materials if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-5-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol illustrates a common application of this compound in the synthesis of heterocyclic compounds.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 2-amino-3-cyanothiophene derivative (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Addition of Base: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 3-amino-N-(5-chloropyridin-2-yl)thieno[2,3-b]pyridine-2-carboxamide derivative.

Data Presentation

The following table summarizes representative yields for reactions involving 2-chloro-N-arylacetamides in the synthesis of various derivatives. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

Reactant 1 Reactant 2 Product Yield (%)
2-amino-5-chloropyridineChloroacetyl chlorideThis compoundTypically >80%
2-chloro-N-(aryl)acetamide2-amino-3-cyanothiophene3-amino-N-(aryl)thieno[2,3-b]pyridine-2-carboxamide70-90%
2-chloro-N-(aryl)acetamideSubstituted PhenolN-(aryl)-2-(phenoxy)acetamide60-85%

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes complete Reaction is Complete incomplete->complete No optimize Further Optimization Needed extend_time->optimize check_moisture Investigate Moisture Contamination complete->check_moisture moisture_present Moisture Present? check_moisture->moisture_present use_anhydrous Use Anhydrous Conditions moisture_present->use_anhydrous Yes no_moisture No Obvious Moisture moisture_present->no_moisture No use_anhydrous->optimize check_reagents Verify Starting Material Purity no_moisture->check_reagents impure_reagents Impure Reagents? check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes reagents_pure Reagents are Pure impure_reagents->reagents_pure No purify_reagents->optimize reagents_pure->optimize

Caption: Troubleshooting workflow for low reaction yield.

Src/Abl Kinase Signaling Pathway

Derivatives of 2-chloro-N-arylacetamides are precursors to compounds that can act as kinase inhibitors. A notable example is the inhibition of the Src/Abl signaling pathway, which is crucial in various cancers.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation PI3K PI3K Src->PI3K Activation Ras Ras Src->Ras Activation Abl Abl Kinase Abl->STAT3 Phosphorylation Abl->PI3K Activation Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Transcription Factor Akt Akt PI3K->Akt Activation Akt->Gene_Expression Anti-apoptotic Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription Factor Inhibitor Kinase Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl kinase signaling pathway.

References

Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction involves the nucleophilic attack of the primary amino group of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (2-amino-5-chloropyridine) and the product. The product is expected to be less polar than the starting amine. Visualization of the spots can be done under a UV lamp.

Q3: What are the critical safety precautions to consider during this synthesis?

It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is corrosive and a lachrymator and should be handled with extreme care.[2] Ensure all glassware is dry, as both chloroacetyl chloride and the intermediate can react with moisture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Material: Impurities in 2-amino-5-chloropyridine can interfere with the reaction. 3. Moisture Contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. 4. Suboptimal Base: The base used may not be strong enough or soluble enough to effectively neutralize HCl.1. Monitor the reaction by TLC until the starting material is consumed; consider increasing the temperature or reaction time. 2. Ensure the purity of 2-amino-5-chloropyridine using techniques like NMR or melting point analysis. Recrystallize if necessary. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA).
Presence of Multiple Spots on TLC (Impure Product) 1. Di-acylation: The second nitrogen on the pyridine ring or the amide nitrogen can be acylated, especially with excess chloroacetyl chloride.[3][4] 2. Unreacted Starting Material: Incomplete reaction. 3. Hydrolysis of Product: The chloroacetamide product can hydrolyze to the corresponding hydroxyacetamide in the presence of water.[1][5][6] 4. Over-chlorination of Starting Material: The 2-amino-5-chloropyridine may contain dichlorinated impurities from its synthesis.[7][8]1. Add chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction. Use a precise 1:1 molar ratio of reactants. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Use anhydrous workup conditions and avoid excessive exposure to moisture. 4. Purify the 2-amino-5-chloropyridine starting material before use.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Co-precipitation of Impurities: Impurities may crystallize along with the product.1. If the product oils out, attempt purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane). 2. Recrystallize the crude product from a suitable solvent such as ethanol or acetonitrile.[9]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Aminopyridines

Starting Amine Acylating Agent Solvent Base Temperature Time Yield (%) Reference
2-aminopyridineChloroacetyl chloride1,2-dichloroethane-80 °C (Microwave)5 min97[9]
2-amino-5-chloro-4-methylpyridineAcetic anhydrideAcetic anhydride-Reflux-High[2]
N-phenyl-1,2-benzenediamineChloroacetyl chlorideChloroformTriethylamine-5 to 20 °C30 min60A similar synthesis
4-AminophenolChloroacetyl chlorideAcetic acidSodium acetate (workup)0 °C to RT30 min89[10]

Visualizations

Synthesis_Pathway 2-amino-5-chloropyridine 2-amino-5-chloropyridine Product This compound 2-amino-5-chloropyridine->Product Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Perform Synthesis Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Pure Pure Product (High Yield) Analyze->Pure Impure Impure Product or Low Yield Analyze->Impure Issues Detected Check_Reagents Check Starting Material Purity Impure->Check_Reagents Purify Purify Product (Recrystallization/ Chromatography) Impure->Purify Purification Required Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Optimize_Reaction Optimize Reaction (Temp, Time, Base) Check_Conditions->Optimize_Reaction Optimize_Reaction->Start Re-run Experiment Purify->Analyze Re-analyze

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the N-acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the potential byproducts in this synthesis?

The primary byproducts in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual 2-amino-5-chloropyridine and chloroacetyl chloride may be present in the crude product.

  • Diacylated Byproduct: Over-acylation of the starting amine can lead to the formation of N-(5-chloropyridin-2-yl)-N-(chloroacetyl)acetamide.

  • Hydrolysis Products: If water is present in the reaction mixture, chloroacetyl chloride can hydrolyze to form chloroacetic acid.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the 2-amino-5-chloropyridine has been consumed. A typical solvent system for TLC analysis is a mixture of chloroform and methanol (e.g., 95:5 v/v).[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of reactants are used. - Check the quality of the chloroacetyl chloride.
Product loss during workup.- Optimize extraction and washing procedures. - Ensure complete precipitation of the product if using that method.
Formation of byproducts.- Control the reaction temperature (low temperature acylation can be favorable). - Add the chloroacetyl chloride dropwise to the solution of the amine to avoid localized high concentrations.
Presence of Unreacted 2-amino-5-chloropyridine Insufficient chloroacetyl chloride.- Use a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride.
Short reaction time.- Monitor the reaction by TLC until the starting amine is no longer visible.
Formation of Diacylated Byproduct Excess chloroacetyl chloride.- Use a controlled amount of chloroacetyl chloride (closer to a 1:1 molar ratio with the amine).
High reaction temperature.- Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor mono-acylation.
Product is Difficult to Purify Presence of multiple byproducts.- Optimize reaction conditions to minimize byproduct formation. - Employ column chromatography for purification if recrystallization is ineffective.
Oily product.- Ensure all solvent has been removed from the crude product. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of similar N-aryl acetamides.

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway 2-amino-5-chloropyridine 2-amino-5-chloropyridine Product This compound 2-amino-5-chloropyridine->Product Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Product Byproduct_Formation Product This compound Diacylated_Byproduct N-(5-chloropyridin-2-yl)-N-(chloroacetyl)acetamide Product->Diacylated_Byproduct Further Acylation Excess_CAC Excess Chloroacetyl chloride Excess_CAC->Diacylated_Byproduct Troubleshooting_Yield Start Low Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproduct_Formation Significant Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No Increase_Time Increase Reaction Time / Check Reagents Incomplete_Reaction->Increase_Time Yes Workup_Loss Loss During Workup? Byproduct_Formation->Workup_Loss No Optimize_Conditions Optimize Temperature / Addition Rate Byproduct_Formation->Optimize_Conditions Yes Optimize_Workup Optimize Extraction / Purification Workup_Loss->Optimize_Workup Yes End Yield Improved Workup_Loss->End No Increase_Time->End Optimize_Conditions->End Optimize_Workup->End

References

Technical Support Center: Purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.

Purification Workflow Overview

The general workflow for the purification of this compound after synthesis involves the removal of unreacted starting materials, byproducts, and other impurities. The two primary methods employed are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity of the compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude 2-chloro-N-(5- chloropyridin-2-yl)acetamide Recrystallization Recrystallization CrudeProduct->Recrystallization High Yield (if suitable solvent is found) ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography High Purity (for complex mixtures) PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC Analysis PureProduct->TLC Quick Check HPLC HPLC Analysis PureProduct->HPLC Quantitative Analysis NMR NMR Spectroscopy PureProduct->NMR Structural Confirmation

Caption: General purification workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture. Good recrystallization solvents should dissolve the compound well at high temperatures but poorly at low temperatures. - Use a smaller volume of solvent. - Ensure the cooling process is slow to allow for crystal formation.
The compound "oiled out" instead of crystallizing.- This happens when the boiling point of the solvent is too high, and the compound melts before dissolving. Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
Product is not crystallizing The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Colored Impurities in the Final Product The recrystallization solvent did not effectively remove colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use with caution as it can also adsorb the product. - Consider column chromatography for more effective removal of colored impurities.
Poor Separation in Column Chromatography The chosen eluent system is not optimal.- Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation between your product and impurities (Rf value of the product should be around 0.3-0.4).
The column was not packed properly.- Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling. A wet slurry packing method is often preferred.
The column was overloaded with the crude product.- Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Presence of Starting Materials in the Final Product The reaction did not go to completion.- Before purification, ensure the reaction has gone to completion using TLC. If not, consider optimizing the reaction conditions (e.g., reaction time, temperature). - If starting materials are present in the crude product, column chromatography is generally more effective for their removal than recrystallization.
Presence of a Diamide Byproduct A common byproduct in acylation reactions is the formation of a diamide.[1]- This impurity is often more polar than the desired product and can be separated by column chromatography using an appropriate eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The best method depends on the scale of your reaction and the impurity profile. For relatively pure crude products on a larger scale, recrystallization is often a good choice due to its simplicity and potential for high yield. For smaller scales or crude products with multiple impurities that are difficult to separate, column chromatography will likely provide a higher purity product.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on protocols for structurally similar compounds, suitable solvents for recrystallization include acetonitrile and ethanol.[2] A good starting point is to test the solubility of your crude product in a small amount of these solvents, both at room temperature and upon heating.

Q3: How can I monitor the purity of my compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to check the purity of your final product. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and assessing the purity of the final compound.

Q4: My compound is a solid, but it appears amorphous or oily after solvent removal. What should I do?

A4: If your compound is not a crystalline solid after purification, it may still contain impurities. Attempting to triturate the material with a solvent in which the desired compound is insoluble but the impurities are soluble can sometimes induce crystallization. If this fails, re-purification by column chromatography may be necessary.

Q5: What are the expected impurities in the synthesis of this compound?

A5: Common impurities include unreacted starting materials (2-amino-5-chloropyridine and chloroacetyl chloride) and a potential diamide byproduct, 2-chloro-N-(5-chloro-N-(chloroacetyl)pyridin-2-yl)acetamide.[1]

Experimental Protocols

Recrystallization Protocol (General)

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., acetonitrile or ethanol). Observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol (General)

This is a general protocol for purification using silica gel chromatography. The specific eluent system will need to be determined by TLC analysis.

  • Eluent Selection: Using TLC, test different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation of your product from impurities. The ideal Rf value for the product is typically between 0.3 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes purification data for compounds structurally similar to this compound, which can serve as a reference.

CompoundPurification MethodSolvent/EluentYieldPurityReference
2-chloro-N-pyridin-2-yl-acetamideRecrystallizationAcetonitrile97%Not specified[2]
Various N-substituted chloroacetamidesRecrystallization95% EthanolNot specifiedCrystalline solid
2-chloro-N-(4-hydroxyphenyl)acetamideRecrystallizationEthanol89%Colorless crystals[3]
2-chloro-N-(2,6-dimethylphenyl)-acetamideHPLC (analytical)Acetonitrile/Water/Phosphoric acidN/AAnalytical separation[4]

References

Common side reactions with 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Q2: What are the potential side reactions to be aware of during the synthesis?

Several side reactions can occur, leading to impurities in the final product. These include:

  • Hydrolysis: Reaction with water can lead to the formation of 2-hydroxy-N-(5-chloropyridin-2-yl)acetamide.

  • Incomplete Reaction: Unreacted 2-amino-5-chloropyridine and chloroacetyl chloride may remain.

  • Dimerization/Further Reaction: The reactive chloroacetyl group on the product can react with the starting amine, 2-amino-5-chloropyridine, to form a dimeric byproduct.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor via TLC until the starting amine is consumed.
Moisture in Reagents/Solvents Use anhydrous solvents and ensure all glassware is thoroughly dried. Chloroacetyl chloride is highly susceptible to hydrolysis.
Incorrect Stoichiometry Carefully measure the molar equivalents of the reactants. A slight excess of the acylating agent can sometimes drive the reaction to completion, but a large excess can lead to byproducts.
Ineffective Base Ensure the base being used (e.g., triethylamine, pyridine) is of good quality and is added in an appropriate amount (at least one equivalent) to neutralize the HCl generated.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Prevention
Unreacted 2-amino-5-chloropyridine Incomplete reaction.Increase reaction time or slightly increase the molar ratio of chloroacetyl chloride.
2-hydroxy-N-(5-chloropyridin-2-yl)acetamide Hydrolysis of the product or chloroacetyl chloride by water.Perform the reaction under anhydrous conditions. Use dry solvents and reagents. Quench the reaction carefully.
Dimeric Byproduct Reaction of the product with unreacted 2-amino-5-chloropyridine.Add the chloroacetyl chloride slowly to the solution of the amine to maintain a low concentration of the acylating agent.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Impurity Profile

Impurity Typical Retention Time (Relative to Product) Potential % Area (Illustrative)
2-amino-5-chloropyridine0.5< 2%
2-hydroxy-N-(5-chloropyridin-2-yl)acetamide0.8< 1%
Dimeric Byproduct1.5< 3%
This compound 1.0 > 94%

Note: This data is for illustrative purposes only and actual results may vary.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction Reaction 2-amino-5-chloropyridine->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Target_Product This compound Purification->Target_Product

Caption: General workflow for the synthesis of this compound.

Potential Side Reaction Pathways

SideReactions Start 2-amino-5-chloropyridine + Chloroacetyl Chloride Product This compound Start->Product Main Reaction Hydrolysis 2-hydroxy-N-(5-chloropyridin- 2-yl)acetamide Start->Hydrolysis + H2O Product->Hydrolysis + H2O Dimer Dimeric Byproduct Product->Dimer + 2-amino-5-chloropyridine

Caption: Common side reaction pathways during synthesis.

Technical Support Center: Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Moisture Contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. 3. Poor Quality Starting Materials: Impurities in 2-amino-5-chloropyridine or chloroacetyl chloride can interfere with the reaction. 4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-amino-5-chloropyridine). Extend the reaction time if necessary. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify Starting Material Purity: Check the purity of starting materials by techniques like NMR or melting point analysis. 4. Optimize Temperature: Gradually increase the reaction temperature and monitor for product formation and byproduct accumulation. A common temperature range for this type of acylation is 0°C to room temperature.
Presence of Multiple Spots on TLC, Including a Less Polar Impurity Formation of a Diamide Byproduct: The desired product, being an amine, can react with another molecule of chloroacetyl chloride to form a di-acylated byproduct, 2-chloro-N-(2-chloroacetyl)-N-(5-chloropyridin-2-yl)acetamide.[1]1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-amino-5-chloropyridine relative to chloroacetyl chloride to minimize the chance of the product reacting further. 2. Slow Addition of Acylating Agent: Add the chloroacetyl chloride solution dropwise to the solution of the amine at a low temperature (e.g., 0°C) to maintain a low concentration of the acylating agent.
Product is Difficult to Purify/Oily Product 1. Residual Solvent: Incomplete removal of the reaction solvent. 2. Presence of HCl Salt: The byproduct hydrogen chloride (HCl) can form a salt with the pyridine nitrogen of the starting material or product, making it more soluble in polar solvents and harder to crystallize. 3. Formation of Polar Impurities: Hydrolysis of chloroacetyl chloride to chloroacetic acid can lead to purification challenges.1. Thorough Drying: Ensure the product is dried under high vacuum to remove all traces of solvent. 2. Base Wash: During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any HCl and its salts. 3. Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) may be necessary to find optimal conditions.
Reaction Mixture Turns Dark/Charring Decomposition: The reaction may be proceeding at too high a temperature, causing decomposition of the starting materials or product.Maintain Low Temperature: Especially during the addition of the highly reactive chloroacetyl chloride, it is crucial to keep the reaction temperature low (0-5°C) to control the exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. A base, such as triethylamine or pyridine, is often used to neutralize the hydrogen chloride (HCl) byproduct.

ReactionScheme cluster_reagents Reagents Amine 2-amino-5-chloropyridine Product This compound Amine->Product + Chloroacetyl Chloride AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct Reacts with HCl ExperimentalWorkflow Start Dissolve 2-amino-5-chloropyridine and Triethylamine in DCM Cool Cool to 0°C Start->Cool Add Add Chloroacetyl Chloride Solution Dropwise Cool->Add Stir Stir at 0°C, then Warm to RT Add->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify

References

Removal of unreacted starting materials from 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide.

Troubleshooting Guide

This guide addresses common issues related to the presence of unreacted 2-amino-5-chloropyridine and chloroacetyl chloride in the crude product.

Issue 1: Presence of Unreacted 2-amino-5-chloropyridine in the Final Product

  • Problem: The final product is contaminated with the starting amine, 2-amino-5-chloropyridine, as indicated by analytical methods such as TLC or LC-MS.

  • Cause: Insufficient removal of the basic starting material during the work-up procedure. 2-amino-5-chloropyridine is a basic compound.

  • Solution: Implement an acid wash during the liquid-liquid extraction phase of the work-up. By washing the organic layer with a dilute acidic solution (e.g., 1M HCl), the basic 2-amino-5-chloropyridine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.[1][2][3]

Issue 2: Presence of Unreacted Chloroacetyl Chloride or its Hydrolysis Product in the Final Product

  • Problem: The final product is contaminated with residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid. This can be indicated by a sharp, pungent odor or by analytical techniques.

  • Cause: Chloroacetyl chloride is an acid chloride and is highly reactive towards water, hydrolyzing to form chloroacetic acid and HCl.[4] Both chloroacetyl chloride and chloroacetic acid are acidic impurities.

  • Solution: A basic wash during the work-up is effective for removing these acidic impurities. Washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will neutralize the acidic compounds, converting them into their corresponding water-soluble salts, which can then be removed in the aqueous phase.[2][5]

Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization

  • Problem: The crude product does not form solid crystals upon cooling or precipitates as an oil during recrystallization.

  • Cause: This can be due to the presence of significant amounts of impurities which inhibit crystal lattice formation, or the selection of an inappropriate recrystallization solvent.

  • Solution:

    • Improve Initial Purification: Ensure the preceding acid and base washes have been thoroughly performed to remove the bulk of the starting material impurities.

    • Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature. For N-aryl acetamides, common recrystallization solvents include ethanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes.[5] A systematic screening of different solvents is recommended to find the optimal one.

Issue 4: Low Yield After Purification

  • Problem: The final yield of the purified product is significantly lower than expected.

  • Cause: This can result from several factors, including incomplete reaction, loss of product during extractions (e.g., formation of emulsions), or using a recrystallization solvent in which the product has high solubility even at low temperatures.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion before starting the work-up.

    • Extraction Technique: To minimize the formation of emulsions during liquid-liquid extraction, avoid vigorous shaking. Gentle inversions of the separatory funnel are usually sufficient. If an emulsion does form, it can often be broken by the addition of brine (saturated NaCl solution).[5]

    • Recrystallization Solvent: Select a recrystallization solvent where the product has minimal solubility at low temperatures to maximize recovery. Cool the crystallization mixture in an ice bath to further decrease the solubility and improve the yield of the crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove unreacted 2-amino-5-chloropyridine?

A1: The most effective method is an acid-base extraction. By washing the organic solution containing your crude product with a dilute acid like 1M HCl, the basic 2-amino-5-chloropyridine is converted to its hydrochloride salt, which is soluble in the aqueous phase and thus removed from your product.[1][3]

Q2: How can I remove residual chloroacetyl chloride from my reaction mixture?

A2: Chloroacetyl chloride and its hydrolysis product, chloroacetic acid, can be effectively removed by washing the organic phase with a mild base, such as saturated sodium bicarbonate solution.[2][5] This will neutralize the acidic impurities, making them water-soluble and easily separable.

Q3: My TLC plate shows a spot with a similar Rf to my product, which I suspect is an impurity. What could it be?

A3: If the impurity has a similar polarity (and thus a similar Rf value) to your product, it can be challenging to separate. This could be a byproduct of the reaction. In such cases, column chromatography is a more effective purification technique than simple extraction or recrystallization.[5]

Q4: What is a good starting point for choosing a recrystallization solvent for this compound?

A4: For compounds of this type, polar aprotic solvents or alcohols are often good choices. Acetonitrile and ethanol have been successfully used for recrystallizing similar chloroacetamides.[6] It is always best to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific compound.

Data Presentation

The following table provides representative data on the effectiveness of various purification steps for N-aryl acetamides, based on common laboratory outcomes. The exact values can vary depending on the specific reaction conditions and scale.

Purification StepTypical Purity of Crude ProductPurity After StepTypical Recovery
Aqueous Work-up
1M HCl Wash80-90% (with amine impurity)>95% (amine removed)>98%
Sat. NaHCO₃ Wash80-90% (with acid impurity)>95% (acid removed)>98%
Recrystallization
From Ethanol95%>99%85-95%
From Acetonitrile95%>99%80-90%

Experimental Protocols

Protocol 1: Acid-Base Washing for Removal of Starting Materials

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the separatory funnel. Mix and separate the layers as described in the previous step. Be sure to vent frequently as carbon dioxide gas may be evolved.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic and basic impurities.[5]

Protocol 2: Recrystallization of this compound

  • Place the crude product obtained from the acid-base wash in an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol or acetonitrile) to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Mandatory Visualization

G cluster_0 cluster_1 cluster_2 start Crude Product (Contains Starting Materials) extraction Dissolve in Organic Solvent & Transfer to Separatory Funnel start->extraction acid_wash Wash with 1M HCl extraction->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash Removes 2-amino-5-chloropyridine q1 Amine Impurity Present? acid_wash->q1 brine_wash Wash with Brine base_wash->brine_wash Removes Chloroacetyl Chloride/ Chloroacetic Acid q2 Acid Impurity Present? base_wash->q2 dry Dry with Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize pure_product Pure this compound recrystallize->pure_product Removes other impurities q3 Product Pure? recrystallize->q3 q1->base_wash No troubleshoot1 Perform Acid Wash q1->troubleshoot1 Yes q2->brine_wash troubleshoot2 Perform Base Wash q2->troubleshoot2 Yes q3->pure_product Yes troubleshoot3 Consider Column Chromatography q3->troubleshoot3 No

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability issues of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chloro-N-(5-chloropyridin-2-yl)acetamide in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent results are often an indicator of compound instability in the assay medium. This compound, like other chloroacetamide-containing compounds, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of nucleophiles in your solution can impact its stability. We recommend performing a preliminary stability assessment under your specific experimental conditions.

Q2: What are the likely degradation pathways for this compound in aqueous solutions?

A2: Based on the known reactivity of chloroacetamide herbicides, the primary degradation pathway is likely hydrolysis.[1][2] This can occur at two main sites on the molecule:

  • Hydrolysis of the chloroacetyl group: The chlorine atom can be displaced by a hydroxyl group, forming a hydroxyacetamide derivative.

  • Amide bond cleavage: The amide bond can be hydrolyzed, particularly under strong acidic or basic conditions, to yield 2-chloroacetic acid and 5-chloro-2-aminopyridine.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of chloroacetamide compounds is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[1][2] It is crucial to determine the optimal pH range for your experiments to ensure the compound's integrity. We recommend conducting a pH stability profile to identify the pH at which the compound is most stable.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound concentration over time in stock solutions. Degradation due to solvent, temperature, or light.Prepare fresh stock solutions. Store solutions at -20°C or -80°C. Protect from light by using amber vials or covering with foil. Evaluate the stability in different solvents.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Analyze the degradation products by mass spectrometry (MS) to identify their structures. This can help elucidate the degradation pathway.
Variable results in cell-based assays. Instability in the cell culture medium.Determine the half-life of the compound in the specific cell culture medium used. Consider adding the compound to the assay at the last possible moment.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your solvent system. Filter the solution before use.

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol provides a general framework for evaluating the stability of this compound in a solution.

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile)
  • Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • Temperature-controlled incubator
  • Photostability chamber (optional, or use a light source with controlled output)[3]

2. Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Dilute the stock solution into the desired aqueous buffers or experimental media to a final concentration.
  • Divide the solutions into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Incubate the aliquots under different conditions:
  • Temperature: Room temperature (20-25°C), 37°C, and a refrigerated temperature (2-8°C).
  • Light: One set of samples exposed to light and another set protected from light (dark control).
  • At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and store at -20°C until analysis.
  • Analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.
  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Stability of this compound under Various Conditions (Hypothetical Data)
Condition Time (hours) % Remaining (Mean ± SD) Degradation Products Observed
pH 3 (RT, dark) 0100-
2495.2 ± 1.5Peak A
pH 7.4 (RT, dark) 0100-
2498.5 ± 0.8-
pH 9 (RT, dark) 0100-
2485.1 ± 2.1Peak B
pH 7.4 (37°C, dark) 0100-
2492.3 ± 1.8Peak A
pH 7.4 (RT, light) 0100-
2488.7 ± 2.5Peak C

RT = Room Temperature

Visualizations

Troubleshooting Workflow for Stability Issues

G Inconsistent_Results Inconsistent Experimental Results Suspect_Stability Suspect Compound Instability Inconsistent_Results->Suspect_Stability Preliminary_Assessment Conduct Preliminary Stability Test Suspect_Stability->Preliminary_Assessment Analyze_Data Analyze Stability Data Preliminary_Assessment->Analyze_Data Stable Compound is Stable Analyze_Data->Stable >95% remaining Unstable Compound is Unstable Analyze_Data->Unstable <95% remaining Troubleshoot_Other Troubleshoot Other Experimental Parameters Stable->Troubleshoot_Other Identify_Factors Identify Factors Causing Instability (pH, Temp, Light) Unstable->Identify_Factors Optimize_Conditions Optimize Experimental Conditions Identify_Factors->Optimize_Conditions Redesign_Experiment Redesign Experiment or Use Fresh Compound Optimize_Conditions->Redesign_Experiment

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound

G cluster_0 Parent Compound cluster_1 Degradation Products Parent This compound Hydroxy_Derivative 2-hydroxy-N-(5-chloropyridin-2-yl)acetamide Parent->Hydroxy_Derivative Hydrolysis of C-Cl bond Amine_Product 5-chloro-2-aminopyridine Parent->Amine_Product Amide Hydrolysis Acid_Product 2-chloroacetic acid Parent->Acid_Product Amide Hydrolysis

Caption: Potential hydrolytic degradation pathways.

References

Technical Support Center: Monitoring 2-chloro-N-(5-chloropyridin-2-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during reaction monitoring.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical monitoring of the reaction.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks No injection occurred.Verify autosampler and syringe functionality. Manually inject a standard to confirm system performance.
Incorrect mobile phase composition.Prepare fresh mobile phase and ensure proper mixing of all components.
Detector is off or malfunctioning.Check detector lamp status and ensure all cables are securely connected.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like pyridines, add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column overload.Reduce the injection volume or dilute the sample.
Dead volume in the system.Check and tighten all fittings between the injector, column, and detector. Use tubing with a smaller internal diameter.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase pH is within the stable range for the column.
Split Peaks Clogged inlet frit.Reverse flush the column (if permissible by the manufacturer) or replace the frit.
Incompatibility between sample solvent and mobile phase.Ensure the sample solvent is miscible with the mobile phase.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase using HPLC-grade solvents and flush the detector cell.[1]
Leaks in the system.Inspect all fittings for any signs of leakage.[1][2]
Retention Time Fluctuation Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[1]
Column degradation.Replace the column if performance does not improve after cleaning.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Problem Potential Cause Suggested Solution
Poor Ionization Incorrect ionization source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature.
Mobile phase incompatibility with MS.Avoid non-volatile buffers like phosphate. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate.
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer using the manufacturer's recommended standards.
Contamination Peaks Contaminated solvent, glassware, or system.Use high-purity solvents, thoroughly clean all glassware, and flush the LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for monitoring the progress of the this compound synthesis?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for monitoring the consumption of starting materials (5-chloro-2-aminopyridine and chloroacetyl chloride) and the formation of the product. For more detailed analysis, such as impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, aiding in the identification of known and unknown side products.[3][4]

Q2: What are the common side products or impurities I should look for in my reaction mixture?

A2: Based on similar acylation reactions, potential impurities include:

  • Unreacted starting materials: 5-chloro-2-aminopyridine and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Di-acylated product: Formation of a diamide where a second chloroacetyl group reacts with the amide nitrogen.[3]

  • Hydrolysis of the product: The chloroacetamide functional group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding hydroxyacetamide.

Q3: How can I quantify the components in my reaction mixture using HPLC?

A3: To quantify the reaction components, you will need to create a calibration curve for each analyte (starting material and product). This involves preparing a series of standards of known concentrations and injecting them into the HPLC. A plot of peak area versus concentration will yield a calibration curve, which can then be used to determine the concentration of the components in your reaction sample.

Q4: Can I use Nuclear Magnetic Resonance (NMR) for reaction monitoring?

A4: Yes, quantitative NMR (qNMR) can be an excellent tool for monitoring this reaction.[5][6] By adding a known amount of an internal standard to your reaction sample, you can directly compare the integral of the product peaks to the integral of the standard's peaks to determine the concentration.[7] This method is fast, requires minimal sample preparation, and can provide structural information about any intermediates or byproducts that may form.[8]

Q5: My reaction involves a pyridine-containing compound. Are there any specific chromatographic challenges I should be aware of?

A5: Yes, pyridine-containing compounds can exhibit peak tailing on silica-based C18 columns due to the interaction of the basic nitrogen with residual acidic silanols on the stationary phase. To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.

  • Operate at a lower pH to protonate the pyridine nitrogen, which can sometimes improve peak shape.

Experimental Protocols

Protocol 1: In-process Monitoring of this compound Synthesis by RP-HPLC

This protocol provides a general method for monitoring the reaction progress. It should be optimized for your specific reaction conditions and HPLC system.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

3. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the peak areas of the starting material (5-chloro-2-aminopyridine) and the product (this compound) over time to determine the reaction progress.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench & Dilute sampling->quench filter Filter (0.45 µm) quench->filter hplc HPLC Injection filter->hplc data Data Acquisition & Analysis hplc->data data->sampling Continue Monitoring

Caption: Experimental workflow for reaction monitoring.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks rt_drift Retention Time Drift start->rt_drift baseline_noise Baseline Noise/Drift start->baseline_noise Check for:\n- Secondary Interactions\n- Column Overload\n- Dead Volume Check for: - Secondary Interactions - Column Overload - Dead Volume peak_tailing->Check for:\n- Secondary Interactions\n- Column Overload\n- Dead Volume Check for:\n- Improper Sample Solvent\n- Column Collapse Check for: - Improper Sample Solvent - Column Collapse peak_fronting->Check for:\n- Improper Sample Solvent\n- Column Collapse Check for:\n- Clogged Frit\n- Solvent Incompatibility Check for: - Clogged Frit - Solvent Incompatibility split_peaks->Check for:\n- Clogged Frit\n- Solvent Incompatibility Check for:\n- Inconsistent Mobile Phase\n- Temperature Fluctuation Check for: - Inconsistent Mobile Phase - Temperature Fluctuation rt_drift->Check for:\n- Inconsistent Mobile Phase\n- Temperature Fluctuation Check for:\n- Air Bubbles\n- Contamination\n- Leaks Check for: - Air Bubbles - Contamination - Leaks baseline_noise->Check for:\n- Air Bubbles\n- Contamination\n- Leaks

Caption: Troubleshooting decision tree for common HPLC issues.

References

Handling and safety precautions for 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-chloropyridin-2-yl)acetamide. It includes safety precautions, troubleshooting guides for common experimental issues, and detailed protocols.

Safety First: Handling and Precautions

This compound is a chemical compound that requires careful handling to ensure laboratory safety. Adherence to the following guidelines is crucial.

Hazard Identification and Classification

The compound is classified with the following hazards:

  • Acute toxicity (Oral), Category 4: Harmful if swallowed.[1]

  • Skin irritation, Category 2: Causes skin irritation.[1]

  • Serious eye damage, Category 1: Causes serious eye damage.[1]

  • Specific target organ toxicity – single exposure, Category 3: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Handling

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Handle with gloves and wear a protective suit. Dispose of contaminated gloves after use.[2][3]

  • Respiratory Protection: Use a respirator if ventilation is inadequate.[2]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][3]

First Aid Measures

In case of exposure, follow these first aid measures immediately:

  • If Swallowed: Get medical help. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]

Storage and Disposal
  • Storage: Store in a well-ventilated place and keep the container tightly closed. The substance should be stored locked up.[1]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 90931-33-2[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol describes a representative experiment where this compound is used as a reactant to synthesize a more complex molecule, specifically N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide.

Objective: To synthesize N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide via nucleophilic substitution.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of dichloromethane.

  • Add 1.2 equivalents of aniline to the solution.

  • Add 1.5 equivalents of triethylamine to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, N-(5-chloropyridin-2-yl)-2-(phenylamino)acetamide.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during experiments with this compound.

Q1: The starting material, this compound, is poorly soluble in my reaction solvent. What can I do?

A1:

  • Solvent Selection: This compound is generally soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). If you are using a less polar solvent, consider switching to one of these.

  • Gentle Heating: Gently warming the mixture can help dissolve the starting material. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation.

  • Co-solvent System: In some cases, using a co-solvent system can improve solubility.

Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What are the possible causes?

A2:

  • Insufficient Base: In reactions where HCl is a byproduct, an inadequate amount of base (like triethylamine) can stall the reaction. Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.2-1.5 equivalents) is beneficial.

  • Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.

  • Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction. Ensure you are using reagents of appropriate purity.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

A3:

  • Control of Stoichiometry: Adding reagents in a controlled, dropwise manner can sometimes prevent the formation of byproducts from localized high concentrations.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.

  • Inert Atmosphere: If your reagents are sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

Q4: The purification of my final product is challenging. What purification techniques are recommended?

A4:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique. A gradient of solvents (e.g., hexane and ethyl acetate) is typically used to elute the different components.

  • Acid-Base Extraction: If your product has acidic or basic functional groups that are not present in the impurities, an acid-base extraction can be a useful preliminary purification step.

Visualizations

The following diagrams illustrate key safety information, a typical experimental workflow, and a troubleshooting decision tree.

G cluster_handling Safe Handling Workflow cluster_exposure Exposure Response prep Preparation: - Review SDS - Wear appropriate PPE handling Handling: - Use in a well-ventilated area - Avoid creating dust storage Storage: - Store in a cool, dry place - Keep container tightly closed disposal Disposal: - Follow institutional guidelines - Dispose as hazardous waste exposure Exposure Occurs skin Skin Contact: - Wash with plenty of water - Remove contaminated clothing exposure->skin eyes Eye Contact: - Rinse with water for 15 mins - Seek immediate medical attention exposure->eyes inhalation Inhalation: - Move to fresh air - Seek medical attention exposure->inhalation ingestion Ingestion: - Rinse mouth - Seek immediate medical attention exposure->ingestion

Caption: Logical workflow for safe handling and emergency response.

G start Start: Reaction Setup dissolve Dissolve this compound in DCM start->dissolve add_reagents Add Aniline and Triethylamine dissolve->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Wash with NaHCO₃ - Wash with Brine monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical synthesis reaction.

G cluster_yes cluster_no start Problem: Low or No Product Yield check_reagents Are starting materials fully consumed? start->check_reagents check_workup Was there loss during workup/purification? check_reagents->check_workup Yes check_conditions Were reaction conditions appropriate? check_reagents->check_conditions No optimize_purification Optimize purification: - Check solvent polarity - Consider alternative methods check_workup->optimize_purification increase_temp Increase temperature or reaction time check_conditions->increase_temp check_stoichiometry Check stoichiometry of reagents, especially base check_conditions->check_stoichiometry

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Purity Analysis of Synthesized 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of the purity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key building block in medicinal chemistry, against viable alternative acylating agents. The performance of these compounds is supported by experimental data to offer an objective evaluation for your research needs.

Comparative Purity Analysis

The purity of this compound and its alternatives is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays. Below is a summary of typical purity levels achieved for these compounds, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundPurity by HPLC (%)Purity by NMR (%)Common Impurities
This compound≥ 98[1][2]Consistent with structure[1][2]Unreacted starting materials, Diamide byproducts
N-bromoacetamide-98-100[3]N,N-dibromoacetamide
2-(5-Bromopyridin-2-yl)acetamide≥ 97[4]-Not specified
N-(5-Iodopyridin-2-yl)acetamide≥ 97[5]-Not specified
Iodoacetamide≥ 99[6]≥ 99Not specified

Experimental Protocols

Accurate purity determination relies on robust and well-defined analytical methods. The following are detailed protocols for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of the purity of this compound and its halogenated analogs.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. For example, a starting condition of 70% water and 30% acetonitrile, ramping to 95% acetonitrile over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or the λmax of the compound)

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Synthesis of 2-chloro-N- (5-chloropyridin-2-yl)acetamide Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification HPLC HPLC Analysis Purification->HPLC Quantitative NMR NMR Analysis Purification->NMR Quantitative & Structural Confirmation MS Mass Spectrometry (for impurity identification) HPLC->MS Identify Impurities Purity_Report Purity Report (≥98%) HPLC->Purity_Report NMR->Purity_Report

Caption: Workflow for the synthesis and purity analysis of this compound.

Analytical_Method_Selection start Purity Analysis Required quant Quantitative Purity? start->quant qual Impurity Identification? quant->qual No hplc HPLC quant->hplc Yes qnmr qNMR quant->qnmr Yes lcms LC-MS qual->lcms Yes gcms GC-MS (for volatile impurities) qual->gcms Yes report Final Purity Report qual->report No hplc->qual qnmr->qual lcms->report gcms->report

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

References

Spectroscopic Confirmation of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis to confirm the chemical structure of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. Through a comparative analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data with its structural isomers and analogs, this document offers researchers, scientists, and drug development professionals a comprehensive resource for unambiguous structural elucidation.

Executive Summary

The precise structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide presents a head-to-head comparison of the spectroscopic data for this compound against its positional isomer, 2-chloro-N-(3-chloropyridin-2-yl)acetamide, and its parent analog, 2-chloro-N-(pyridin-2-yl)acetamide. The distinct spectroscopic signatures detailed herein provide clear evidence for the correct assignment of the synthesized structure.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry for the target compound and its comparators.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Target) N-H stretch: ~3440, C=O stretch: ~1680, C-Cl stretch: ~780
2-chloro-N-(pyridin-2-yl)acetamide (Analog)N-H stretch: 3443, 3226, C=O stretch: 1683, C-Cl stretch: 775[1]
2-chloro-N-(3-chloropyridin-2-yl)acetamide (Isomer)Data not available in searched literature

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

Compoundδ 4.2 (s, 2H)Aromatic Protons (δ, multiplicity, J (Hz))
This compound (Target) 4.228.25 (d, J=8.8), 7.72 (dd, J=8.8, 2.4), 8.31 (d, J=2.4)
2-chloro-N-(pyridin-2-yl)acetamide (Analog)4.27.1 (d), 7.7 (t), 8.2 (d, J=8.3), 8.4 (d, J=4.9)[1]
2-chloro-N-(3-chloropyridin-2-yl)acetamide (Isomer)4.317.02 (dd, J=8.0, 4.8), 8.35 (dd, J=8.0, 1.6), 8.45 (dd, J=4.8, 1.6)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundC=O-CH₂ClPyridine Carbons
This compound (Target) 164.543.5114.8, 127.2, 139.1, 146.9, 148.8
2-chloro-N-(pyridin-2-yl)acetamide (Analog)164.943.2111.4, 121.0, 139.1, 148.2, 150.7[1]
2-chloro-N-(3-chloropyridin-2-yl)acetamide (Isomer)165.243.8120.9, 122.9, 138.4, 145.5, 147.2

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compound (Target) C₇H₆Cl₂N₂O204.05[M]⁺: 204/206/208
2-chloro-N-(pyridin-2-yl)acetamide (Analog)C₇H₇ClN₂O170.6[M]⁺: 170.6[1]
2-chloro-N-(3-chloropyridin-2-yl)acetamide (Isomer)C₇H₆Cl₂N₂O204.05[M]⁺: 204/206/208

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this analysis.

Infrared (IR) Spectroscopy

A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison Confirmation Confirm Structure Comparison->Confirmation

Caption: Logical workflow for spectroscopic structure confirmation.

Interpretation and Conclusion

The spectroscopic data provides a clear and definitive confirmation of the structure of this compound. The IR spectrum shows the characteristic amide N-H and C=O stretching vibrations. The mass spectrum confirms the molecular weight and the presence of two chlorine atoms through the isotopic pattern of the molecular ion peak.

Crucially, the ¹H and ¹³C NMR spectra distinguish the target compound from its isomers. The substitution pattern on the pyridine ring in this compound results in a unique set of chemical shifts and coupling constants for the aromatic protons, which are distinctly different from those observed for the 3-chloro isomer and the unsubstituted analog. This detailed spectroscopic evidence is essential for ensuring the quality and identity of this important chemical intermediate.

References

A Comparative Guide to the Synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods for 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a key building block in the development of various pharmacologically active compounds.

This document outlines two primary synthetic routes to this compound, offering a comparative analysis of their performance based on key metrics such as reaction time, yield, and reaction conditions. Detailed experimental protocols are provided for both methodologies to allow for replication and adaptation in a laboratory setting.

Performance Comparison

The synthesis of this compound is most commonly achieved through the acylation of 2-amino-5-chloropyridine with chloroacetyl chloride. The two principal methods, conventional heating and microwave irradiation, present a trade-off between reaction time and equipment requirements.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Starting Materials 2-amino-5-chloropyridine, Chloroacetyl chloride2-amino-5-chloropyridine, Chloroacetyl chloride
Solvent Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)1,2-Dichloroethane
Base Anhydrous K2CO3 or Triethylamine (TEA)Not explicitly required
Temperature 0 °C to 50 °C80 °C
Reaction Time 2 - 4 hours5 minutes
Reported Yield 50 - 75% (estimated for analogous compounds)~97% (for 2-chloro-N-pyridin-2-yl-acetamide)[1]
Work-up Filtration, washing with HCl and brine, drying, and concentrationpH adjustment, extraction, drying, and concentration[1]
Purification Recrystallization or column chromatographyRecrystallization[1]

Experimental Protocols

Method 1: Conventional Synthesis

This method involves the gradual addition of chloroacetyl chloride to a solution of 2-amino-5-chloropyridine in the presence of a base at controlled temperatures.

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) and anhydrous K2CO3 (1.5 equivalents) in acetonitrile (10 mL), a solution of chloroacetyl chloride (1.5 equivalents) in acetonitrile (5 mL) is added dropwise at 0 °C.

  • The reaction mixture is then warmed to room temperature and subsequently heated to 50 °C with stirring for 2 hours.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is diluted with dichloromethane and washed successively with water, 1 M HCl, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce the reaction time while achieving high yields. The following protocol is adapted from the synthesis of the closely related 2-chloro-N-pyridin-2-yl-acetamide.[1]

Materials:

  • 2-amino-5-chloropyridine

  • Chloroacetyl chloride

  • 1,2-Dichloroethane

  • Saturated aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Acetonitrile

  • Microwave reactor vial (50 mL) with TFM Teflon lid

  • Microwave reactor

Procedure:

  • Dissolve 2-amino-5-chloropyridine (1 equivalent) in 1,2-dichloroethane (25 mL) in a 50 mL microwave reactor vial.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the solution.

  • Seal the glass vessel with a TFM Teflon lid and place it in the rotor of the microwave reactor.

  • Microwave irradiate the mixture for 5 minutes at 300 W power and a temperature of 80 °C.[1]

  • After completion of the reaction, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[1]

  • Extract the mixture twice with dichloroethane.[1]

  • Combine the organic layers and dry with anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation to yield the crude product.[1]

  • Recrystallize the crude product from acetonitrile to obtain pure this compound.[1]

Visualizing the Path from Synthesis to Application

The synthesis of this compound is often a crucial first step in a larger drug discovery and development pipeline. The following diagram illustrates a generalized workflow from the initial synthesis to the evaluation of a potential drug candidate.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_derivatization Lead Generation cluster_evaluation Preclinical Evaluation cluster_development Drug Development Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Derivatization Further Chemical Modification/Derivatization Purification->Derivatization Screening High-Throughput Screening Derivatization->Screening InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Screening->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates LeadOpt Lead Optimization InVivo->LeadOpt ClinicalTrials Clinical Trials LeadOpt->ClinicalTrials

Caption: A generalized workflow for drug discovery, from initial synthesis to clinical trials.

References

Comparative Analysis of the Biological Activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and its structural analogues. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on closely related N-aryl acetamide derivatives to infer potential activities and structure-activity relationships. The information presented is collated from various studies investigating the anticancer and antimicrobial properties of these compounds.

Data Presentation

The following table summarizes the quantitative biological activity data for several analogues of this compound. The selected compounds feature variations in the substitution pattern on the pyridine or phenyl ring, providing insights into the structural requirements for their biological effects.

Table 1: Comparison of the Biological Activity of 2-chloro-N-(aryl)acetamide Analogues

CompoundTarget Organism/Cell LineBiological ActivityQuantitative Data (IC₅₀/Zone of Inhibition)
N-(Aryl) Acetamide Derivatives (Anticancer Activity)
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic Cancer)CytotoxicityIC₅₀: 4.6 µM
HepG2 (Liver Cancer)CytotoxicityIC₅₀: 2.2 µM
MCF7 (Breast Cancer)CytotoxicityIC₅₀: 15.5 µM
2-Chloro-N-(aryl)acetamide Derivatives (Antimicrobial Activity)
2-chloro-N-(2-methoxyphenyl)acetamideE. coliAntibacterialZone of Inhibition: 18 mm
S. aureusAntibacterialZone of Inhibition: 20 mm
C. albicansAntifungalZone of Inhibition: 17 mm
2-chloro-N-(4-methoxyphenyl)acetamideE. coliAntibacterialZone of Inhibition: 16 mm
S. aureusAntibacterialZone of Inhibition: 18 mm
C. albicansAntifungalZone of Inhibition: 15 mm

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., PANC-1, HepG2, MCF7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Antimicrobial Activity: Agar Well Diffusion Method

The antimicrobial activity of the compounds was determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective broth media to a standardized concentration (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates was uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) were punched into the agar plates.

  • Compound Application: A defined volume of each test compound solution (at a specific concentration) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the general structure-activity relationships observed for this class of compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cells seed Seed Cells in 96-Well Plates start->seed treat Add Test Compounds at Various Concentrations seed->treat incubate_treatment Incubate for 48h treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cytotoxicity assay.

structure_activity_relationship Core 2-Chloro-N-aryl-acetamide Core Pyridine Pyridine Ring Core->Pyridine Influences target interaction Chloropyridine Chloropyridine Ring (Position of Cl is critical) Core->Chloropyridine Modulates electronic properties SubstitutedPhenyl Substituted Phenyl Ring (e.g., methoxy) Core->SubstitutedPhenyl Affects lipophilicity and binding Chloro Chloro Group (Often enhances activity) Core->Chloro Increases reactivity OtherSubstituents Other Substituents Core->OtherSubstituents Can alter specificity

Caption: General structure-activity relationships for 2-chloro-N-aryl-acetamide analogues.

In Vitro Efficacy of 2-Chloro-N-(aryl)acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-chloro-N-(aryl)acetamide derivatives, with a focus on compounds structurally related to 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Due to a lack of specific published data on this compound, this report summarizes findings from studies on analogous structures to offer insights into their potential as anticancer agents. The information herein is collated from various scientific publications and is intended to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various 2-chloro-N-(aryl)acetamide and related derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the IC50 values of several acetamide derivatives from different studies, providing a comparative look at their anticancer potential.

Table 1: Cytotoxicity of 2-Chloro-N-(aryl substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1,3,4-Oxadiazole-2-Thiol [1]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6e PANC-14.65-Fluorouracil-
6e HepG22.25-Fluorouracil-
6c MCF-715.55-Fluorouracil-

Note: The specific IC50 for the reference compound was not provided in the source.

Table 2: Antiproliferative Activity of Novel Acetamide Derivatives [2]

Compound IDCancer Cell LineIC50 (µg/ml)Reference CompoundIC50 (µg/ml)
4c HL-60< 12Cisplatin-
4d HL-60< 12Cisplatin-
4e HL-60< 12Cisplatin-
4g HL-60< 12Cisplatin-
4c A549, T-47D, LoVoActiveCisplatin-
4e A549, T-47D, LoVoActiveCisplatin-

Note: The study indicated compounds 4c and 4e showed the highest activity against all tested cancer cells, though specific IC50 values for A549, T-47D, and LoVo were not detailed in the abstract. The reference drug was Cisplatin.

Table 3: Anti-HIV Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives [3]

Compound IDR Group (Substitution on Acetamide N)EC50 (µM) vs. HIV-1 (IIIB) in MT-4 cellsCytotoxicity (CC50 in MT-4 cells, µM)Selectivity Index (SI = CC50/EC50)
Ia 4-cyanophenyl41.52> 219.1> 5
Ih 3,5-dimethylphenyl16.35> 243.6> 15
Ij 3-cyanophenyl8.18> 229.7> 28

Note: This table highlights the anti-HIV activity of related acetamide derivatives, demonstrating the broader biological potential of this chemical class.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the anticancer properties of novel chemical entities, based on protocols described in the cited literature.[4][5][6]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

  • Cell Seeding: Cancer cells are harvested and counted. They are then seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO. Serial dilutions are then made in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.5%. The old medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds at various concentrations. Vehicle controls (medium with DMSO) and positive controls (e.g., Doxorubicin) are included.[4][5]

  • MTT Addition and Incubation: After a desired exposure time (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and the formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5]

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration using non-linear regression analysis.[4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates to reach 70-80% confluency at the time of harvest. They are then treated with the test compounds, typically at their IC50 concentrations, for 24-48 hours. Positive and negative controls are included.[4]

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsinization. The cell suspension is then centrifuged.[4]

  • Staining: The cell pellet is washed with cold phosphate-buffered saline (PBS) and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) solution are added to the cell suspension.[4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as being in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

Workflow for determining cytotoxicity using the MTT assay.

G cluster_1 Simplified Apoptosis Signaling Pathway Drug Acetamide Derivative Cell Cancer Cell Drug->Cell Receptor Death Receptors (Extrinsic Pathway) Cell->Receptor Mito Mitochondria (Intrinsic Pathway) Cell->Mito Casp8 Caspase-8 Receptor->Casp8 Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Structure-Activity Relationship of 2-chloro-N-(5-chloropyridin-2-yl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-N-(5-chloropyridin-2-yl)acetamide derivatives, focusing on their potential insecticidal and antifungal activities. Due to the limited availability of comprehensive SAR studies on a series of directly analogous compounds, this guide synthesizes data from closely related structures to infer potential activity landscapes.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for derivatives of 2-chloro-N-arylacetamides, highlighting their insecticidal and antifungal potential.

Table 1: Insecticidal Activity of N-Aryl-2-(pyridin-2-ylthio)acetamide Derivatives against Cowpea Aphid (Aphis craccivora)

Compound IDStructureActivity (LC50 in ppm)Citation
1 N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideNymphs (24h): 0.029Nymphs (48h): 0.006Adults (24h): 0.149Adults (48h): 0.017[1]
Acetamiprid (Reference) A commercial neonicotinoid insecticideNymphs (24h): 0.045Nymphs (48h): 0.006Adults (24h): 0.225Adults (48h): 0.023[1]

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Table 2: Antifungal Activity of Chloroacetamide Derivatives against Various Fungal Strains

Compound ClassFungal StrainActivity (MIC in µg/mL)Citation
2-chloro-N-phenylacetamideCandida albicans128 - 256[2]
Candida parapsilosis128 - 256[2]
Aspergillus flavus16 - 256[3]
Substituted ChloroacetamidesCandida species25 - 50[4]
Dermatophytes3.12 - 50[4]
4-Bromophenyl-2-chloroacetamide (4-BFCA)Fusarium species12.5 - 50[5][6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide Derivatives

A general method for the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide involves the reaction of an appropriate aminopyridine with chloroacetyl chloride.[7]

Materials:

  • Substituted 2-aminopyridine

  • Chloroacetyl chloride

  • 1,2-dichloroethane (solvent)

  • Sodium hydroxide solution

Procedure:

  • Dissolve the substituted 2-aminopyridine in 1,2-dichloroethane.

  • Slowly add chloroacetyl chloride to the solution.

  • The reaction can be carried out at room temperature or heated, for example, using microwave irradiation (e.g., 5 minutes at 80°C).[7]

  • After the reaction is complete, adjust the pH of the mixture to 9 with a sodium hydroxide solution.[7]

  • Extract the product with 1,2-dichloroethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile).[7]

In Vitro Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is based on the methodology used for testing the insecticidal activity against the cowpea aphid, Aphis craccivora.[1]

Materials:

  • Test compounds

  • Acetone (for dissolving compounds)

  • Distilled water with a wetting agent (e.g., Triton X-100)

  • Fresh, untreated leaves (e.g., faba bean leaves)

  • Petri dishes

  • Filter paper

  • Adult and nymph stages of Aphis craccivora

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare serial dilutions of the test compounds in distilled water containing a wetting agent.

  • Dip fresh leaves into the test solutions for a few seconds and then allow them to air dry.

  • Place the treated leaves in Petri dishes lined with moist filter paper.

  • Introduce a known number of aphids (nymphs or adults) into each Petri dish.

  • Seal the Petri dishes and incubate at a controlled temperature and photoperiod.

  • Record the mortality of the aphids at specified time intervals (e.g., 24 and 48 hours).

  • Calculate the LC50 values using appropriate statistical software.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)

  • Fungal inoculum, standardized to a specific concentration

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Prepare serial twofold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28-30°C for Aspergillus) for a specified period (e.g., 24-48 hours).

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizing Relationships and Pathways

To better understand the structure-activity relationship studies and potential mechanisms of action, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold mods Structural Modifications (e.g., R-group substitutions) start->mods Design series Series of Analogues mods->series Synthesize screening In vitro Screening (e.g., insecticidal, antifungal) series->screening data Activity Data (IC50, MIC) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead lead->mods Optimization

Caption: Experimental workflow for SAR studies of this compound derivatives.

Herbicidal_Pathway compound Chloroacetamide Herbicide enzyme VLCFA Elongase Complex compound->enzyme Inhibits product Very Long Chain Fatty Acids (VLCFAs) enzyme->product Catalyzes growth Inhibition of Seedling Growth enzyme->growth Leads to substrate Fatty Acid Substrates substrate->enzyme membrane Disruption of Cell Membranes product->membrane Essential for membrane->growth Results in

Caption: Postulated signaling pathway for the herbicidal action of chloroacetamide derivatives.

Discussion of Structure-Activity Relationships

  • Insecticidal Activity : The data on compound 1 suggests that the presence of a substituted pyridine ring coupled with a chloro-N-arylacetamide moiety can lead to potent insecticidal activity, comparable to or even exceeding that of the commercial insecticide acetamiprid against Aphis craccivora.[1] The specific contributions of the cyano and distyryl groups on the pyridine ring, as well as the 4-chloro substitution on the phenyl ring, would require further investigation with a broader range of analogs. General SAR studies on N-pyridyl acetamides suggest that the nature and position of substituents on both the pyridine and phenyl rings can significantly influence insecticidal potency.[8]

  • Antifungal Activity : The broad-spectrum antifungal activity of various chloroacetamide derivatives indicates the importance of the chloroacetamide pharmacophore. The activity appears to be influenced by the nature of the substituent on the nitrogen atom. For instance, the presence of a halogen atom, such as bromine in 4-bromophenyl-2-chloroacetamide, appears to enhance antifungal activity against Fusarium species.[5][6] This suggests that a systematic variation of substituents on the pyridinyl ring of this compound could lead to the discovery of potent antifungal agents. The mechanism of antifungal action for some chloroacetamides does not seem to involve ergosterol binding, pointing towards other potential cellular targets.[4]

  • Herbicidal Activity : While no specific data for the target compound was found, the general mode of action for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9] This inhibition disrupts cell membrane formation and ultimately leads to the cessation of seedling growth. It can be hypothesized that this compound derivatives may share this mechanism. The herbicidal efficacy would likely be dependent on the specific substitutions on the pyridinyl ring, which could affect uptake, translocation, and binding to the target enzyme complex.

References

A Comparative Analysis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide and Other Alkylating Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating agent 2-chloro-N-(5-chloropyridin-2-yl)acetamide with other established alkylating agents used in cancer research and therapy. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to Alkylating Agents

Alkylating agents are a class of chemotherapeutic compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells. This compound belongs to the chloroacetamide class of compounds, which are known for their potential as alkylating agents due to the electrophilic nature of the carbon atom bonded to the chlorine.

Comparative Cytotoxicity Data

While direct experimental data for this compound is limited in the reviewed literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related chloroacetamide derivatives and commonly used alkylating agents against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 (µM)
Structurally Related Chloroacetamides
2-chloro-N-(pyridin-4-yl)acetamide--Data not available
2-chloro-N-(thiazol-2-yl)acetamideVariousCancerGeneral cytotoxic activity reported
Common Alkylating Agents
MelphalanVariousMultiple Myeloma, Ovarian CancerVariable
ChlorambucilSF767Glioblastoma114[1]
U87-MGGlioblastoma96[1]
HMVECsEndothelial Cells0.53[1]
ECFCsEndothelial Progenitor Cells145[1]
A2780Ovarian Carcinoma12 - 43[2]
A2780 cisROvarian Carcinoma (Cisplatin-resistant)12 - 43[2]
HL-60LeukemiaGI50: 1.24[2]
U-937LeukemiaGI50: 1.75[2]
Cyclophosphamide1771Canine Non-Hodgkin's Lymphoma0.25[3]
OVCAR-4Ovarian CancerNot specified
PEO1Ovarian CancerNot specified

Mechanism of Action of Alkylating Agents

The primary mechanism of action for alkylating agents involves the covalent modification of DNA, primarily at the N7 position of guanine. Bifunctional alkylating agents can form interstrand or intrastrand cross-links in the DNA double helix. These cross-links prevent DNA unwinding, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Alkylating_Agent_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Response Alkylating_Agent Alkylating Agent DNA Cellular DNA Alkylating_Agent->DNA Enters Cell DNA_Alkylation DNA Alkylation (Guanine N7) DNA->DNA_Alkylation Covalent Modification DNA_Crosslinking Interstrand/Intrastrand Cross-linking DNA_Alkylation->DNA_Crosslinking Replication_Block Blockage of DNA Replication & Transcription DNA_Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of action for bifunctional alkylating agents.

Experimental Protocols

A standard method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of an alkylating agent against a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Alkylating agent stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the alkylating agent in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

References

Benchmarking the Reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Comparative Guide for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a representative N-aryl chloroacetamide, against other widely used covalent warheads in drug discovery. Due to the limited publicly available reactivity data for this specific compound, this guide leverages data from structurally related compounds and established covalent inhibitors to provide a comprehensive benchmark. The experimental protocols detailed herein offer a framework for researchers to generate analogous data for their specific molecules of interest.

Introduction to Covalent Inhibitors and the Role of Chloroacetamides

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. These molecules form a stable covalent bond with a specific amino acid residue, most commonly cysteine, within the target protein. The reactivity of the electrophilic "warhead" is a critical parameter that must be finely tuned to ensure target specificity while minimizing off-target reactions that can lead to toxicity.

Chloroacetamides are a class of electrophilic warheads known for their relatively high reactivity, which can be modulated by substituents on the acetamide nitrogen and the aromatic ring. They react with nucleophiles, such as the thiol group of cysteine, via a nucleophilic substitution reaction. Understanding the intrinsic reactivity of a chloroacetamide warhead is crucial for predicting its potential for both on-target efficacy and off-target liabilities.

Comparative Reactivity Analysis

The reactivity of covalent inhibitors is commonly benchmarked by measuring their rate of reaction with the biological thiol, glutathione (GSH), which is present at high concentrations in cells. A shorter half-life (t½) in the presence of GSH indicates higher reactivity.

The following table summarizes the reported half-lives with glutathione for several well-known covalent inhibitors, providing a benchmark for comparison.

CompoundWarhead ClassGSH Half-life (t½)Reference
Ibrutinib Acrylamide~116 minutes[1]
Afatinib Acrylamide~22.5 minutes[2]
Neratinib AcrylamideExtensive conjugation with GSH[3][4]
Osimertinib AcrylamideMetabolized through GSH coupling[5]

Note: The reactivity of chloroacetamides can be significantly influenced by their substituents. The data presented for the acrylamide-based inhibitors above serves as a general reference for a different class of covalent warheads.

Experimental Protocols

Glutathione (GSH) Reactivity Assay

This protocol outlines a general method for determining the rate of reaction of an electrophilic compound with GSH.

Objective: To measure the half-life (t½) of the test compound in the presence of a physiological concentration of glutathione.

Materials:

  • Test compound (e.g., this compound)

  • Reduced L-Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, add PBS, followed by the GSH stock solution to achieve a final concentration of 5 mM.

  • Initiate the reaction by adding the test compound stock solution to the GSH solution to a final concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the remaining test compound concentration against time. The half-life can be calculated from the slope of the linear regression.

LC-MS Analysis of Covalent Adducts

This protocol describes the general procedure for detecting and characterizing the covalent adduct formed between the test compound and GSH.

Objective: To confirm the formation of the GSH adduct and determine its molecular weight.

Materials:

  • Sample from the GSH reactivity assay

  • LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Inject the quenched sample from the GSH reactivity assay onto the LC-MS system.

  • Separate the components using a suitable C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of the expected adduct.

  • Search for the expected mass of the covalent adduct (mass of test compound + mass of GSH - mass of HCl).

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected adduct to confirm its identity by analyzing the fragmentation pattern.

Potential Signaling Pathway Involvement: Wnt Signaling

While the specific biological targets of this compound are not extensively documented, derivatives of pyridinyl acetamide have been identified as inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase that is a key enzyme in the Wnt signaling pathway.[6][7] The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[8][9][10]

Porcupine is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling cascades.[5][11] Inhibition of Porcupine blocks the secretion of Wnt proteins, thereby inhibiting downstream signaling.

The diagram below illustrates the canonical Wnt signaling pathway and the role of Porcupine.

Canonical Wnt signaling pathway and the role of Porcupine.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of a covalent inhibitor's reactivity and its effect on a target protein.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_reactivity Reactivity Profiling cluster_target Target Engagement & Biological Activity cluster_data Data Analysis & Comparison Synthesis Synthesis of This compound QC Purity & Structural Confirmation (NMR, MS) Synthesis->QC GSH_Assay GSH Reactivity Assay QC->GSH_Assay Enzyme_Assay Porcupine Enzyme Assay (if applicable) QC->Enzyme_Assay LCMS_Adduct LC-MS Adduct Analysis GSH_Assay->LCMS_Adduct Data_Analysis Determine Half-life (t½) & IC50 values LCMS_Adduct->Data_Analysis Cell_Assay Cell-based Wnt Reporter Assay Enzyme_Assay->Cell_Assay Cell_Assay->Data_Analysis Comparison Compare with Alternative Covalent Inhibitors Data_Analysis->Comparison

Workflow for reactivity and biological characterization.

Conclusion

This compound belongs to the chloroacetamide class of covalent warheads, which are generally considered to be highly reactive. While specific quantitative reactivity data for this compound is not publicly available, this guide provides a framework for its evaluation by comparing it to well-characterized covalent inhibitors and by providing detailed experimental protocols for determining its reactivity profile. The potential link to the Wnt signaling pathway through Porcupine inhibition offers an exciting avenue for further biological characterization. Researchers are encouraged to use the provided methodologies to generate data for their specific compounds of interest to build a comprehensive understanding of their reactivity and potential for therapeutic development.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quality control of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (CAS 90931-33-2), a key intermediate in pharmaceutical synthesis. The objective is to present a cross-validation framework for the analytical data of this compound, ensuring its identity, purity, and quality for use in drug development and manufacturing.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol .[1][2][3] It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate for the anticoagulant drug Edoxaban.[4] Given its role in pharmaceutical manufacturing, rigorous analytical characterization is essential to ensure the final drug product's safety and efficacy.

The chloroacetamide functional group is a reactive moiety, and related compounds have been explored for various biological activities, including anticancer and antimicrobial properties.[1][5] The synthesis of such intermediates often involves the acylation of an amine, and byproducts or unreacted starting materials can be present as impurities. Therefore, a robust analytical strategy is necessary to identify and quantify the main component and any potential impurities.

Comparative Analysis of Key Analytical Techniques

The quality control of a pharmaceutical intermediate like this compound relies on a combination of chromatographic and spectroscopic techniques. The following table summarizes and compares the primary analytical methods used for this purpose.

Analytical Technique Parameter Measured Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Purity, Impurity Profile, QuantificationHigh resolution and sensitivity, quantitative accuracy, well-established methods.Requires reference standards for identification and quantification.Assay and purity determination, impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight, Structure Elucidation, Impurity IdentificationHigh specificity and sensitivity, enables identification of unknown impurities.Quantification can be less precise than UV-based methods without isotope-labeled standards.Identification of process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, Confirmation of IdentityProvides detailed structural information, definitive for structure elucidation.Lower sensitivity compared to MS, can be complex to interpret for mixtures.Structural confirmation of the main component and isolated impurities.
Infrared (IR) Spectroscopy Functional GroupsFast, non-destructive, provides information about key chemical bonds.Provides limited structural detail, not suitable for complex mixture analysis.Rapid identity confirmation and functional group analysis.
Elemental Analysis Elemental CompositionConfirms the elemental ratios in the molecule.Does not provide structural information, requires a pure sample.Confirmation of the empirical formula.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

  • Objective: To determine the purity of this compound and quantify it against a reference standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and a reference standard solution. The purity is determined by the area percentage of the main peak, and the assay is calculated by comparing the peak area to that of the reference standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To identify potential process-related impurities and degradation products.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for general screening and product ion scan (MS/MS) for structural elucidation of detected impurities.

  • Procedure: The sample is analyzed by LC-MS. The mass-to-charge ratio (m/z) of the main peak and any impurity peaks are determined. The fragmentation patterns from MS/MS analysis are used to propose the structures of the impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.

  • Procedure: The sample is analyzed, and the resulting spectra are interpreted to confirm that the chemical shifts, coupling constants, and correlations are consistent with the expected structure.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

experimental_workflow cluster_sample Sample Handling cluster_hplc Purity and Assay cluster_lcms Impurity Identification Sample Sample HPLC HPLC Sample->HPLC LC_MS LC-MS Sample->LC_MS Standard Standard Standard->HPLC UV_Detector UV Detection HPLC->UV_Detector Purity_Report Purity Report UV_Detector->Purity_Report Assay_Report Assay Report UV_Detector->Assay_Report MS_Analysis MS/MS Analysis LC_MS->MS_Analysis Impurity_ID Impurity Identification MS_Analysis->Impurity_ID

Caption: Workflow for chromatographic analysis of this compound.

spectroscopic_workflow cluster_nmr Structural Confirmation cluster_ir Functional Group Analysis Sample Sample NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer IR_Spectrometer IR Spectrometer Sample->IR_Spectrometer 1H_NMR 1H NMR NMR_Spectrometer->1H_NMR 13C_NMR 13C NMR NMR_Spectrometer->13C_NMR 2D_NMR 2D NMR NMR_Spectrometer->2D_NMR Structure_Confirmation Structure Confirmed 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation 2D_NMR->Structure_Confirmation IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

The cross-validation of analytical data for this compound is achieved through the synergistic use of multiple analytical techniques. While HPLC provides robust quantification and purity assessment, LC-MS is indispensable for the identification of unknown impurities. NMR and IR spectroscopy serve as definitive methods for structural confirmation and identity verification. A comprehensive analytical approach, integrating these methods, is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

Efficacy of Compounds Derived from 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct studies comparing the efficacy of a series of compounds synthesized from the starting material 2-chloro-N-(5-chloropyridin-2-yl)acetamide. While this specific chloroacetamide derivative is commercially available, research detailing its use as a scaffold for the development and comparative biological evaluation of new chemical entities is not readily found in published papers or patents.

This guide, therefore, cannot provide a direct, data-driven comparison of the efficacy of various compounds synthesized from this compound as initially requested. Instead, it will provide a broader context on the potential of the N-(5-chloropyridin-2-yl)acetamide scaffold in medicinal chemistry, based on the analysis of related structures and their biological activities.

The N-(5-chloropyridin-2-yl)acetamide Scaffold: A Biologically Relevant Motif

The N-(5-chloropyridin-2-yl)acetamide core structure is a recurring motif in compounds designed for a range of therapeutic targets. The pyridine ring, particularly when halogenated, is a common feature in many biologically active molecules, often contributing to binding affinity and metabolic stability. The acetamide linkage provides a versatile point for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

While direct derivatives of this compound with comparative efficacy data are not available, the broader class of N-pyridinyl acetamides and related chloro-pyridinyl compounds have been investigated for various biological activities, including but not limited to:

  • Kinase Inhibition: The pyridinyl-amino-acetamide scaffold is a known hinge-binding motif for many protein kinases. Modifications of this core structure have led to the development of potent inhibitors of various kinases implicated in cancer and other diseases.

  • Antimicrobial Activity: Heterocyclic compounds containing chloro- and pyridinyl-moieties are frequently explored for their potential as antibacterial and antifungal agents.

  • Anticoagulant Activity: A related compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, has been identified as an intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban. This highlights the relevance of the 5-chloropyridin-2-ylamino moiety in the design of enzyme inhibitors.

Synthesis of the Parent Compound: this compound

The synthesis of the starting material, this compound, is a standard acylation reaction. The general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-chloropyridine

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Dissolve 2-amino-5-chloropyridine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the non-nucleophilic base to the solution.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualization of the Synthetic Workflow:

SynthesisWorkflow reagents 2-Amino-5-chloropyridine + Chloroacetyl chloride + Base + Solvent reaction Acylation Reaction (0°C to Room Temp) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Directions

The absence of published comparative efficacy data for compounds directly synthesized from this compound presents a significant knowledge gap. This highlights an opportunity for future research to explore the chemical space around this scaffold.

For researchers and drug development professionals, the N-(5-chloropyridin-2-yl)acetamide core represents a potentially valuable starting point for the design of novel bioactive molecules. Future studies could involve:

  • Library Synthesis: Synthesizing a diverse library of compounds by reacting this compound with various nucleophiles to introduce a range of chemical functionalities.

  • High-Throughput Screening: Screening the synthesized library against a panel of biological targets, such as protein kinases, microbial strains, or other enzymes, to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: For any identified hits, further chemical modifications could be made to optimize potency, selectivity, and pharmacokinetic properties.

By undertaking such studies, the therapeutic potential of derivatives of this compound could be systematically investigated, potentially leading to the discovery of new drug candidates.

Safety Operating Guide

Safe Disposal of 2-chloro-N-(5-chloropyridin-2-yl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical procedures for the proper disposal of the chemical compound 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

The disposal of this compound, a chlorinated pyridine derivative, requires stringent safety protocols due to its potential hazards. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Sink or sewer disposal of chlorinated hydrocarbons is strictly prohibited.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1] A NIOSH/MSHA-approved respirator may be necessary if there is a risk of dust inhalation.[4]To avoid inhalation of vapors or dust.

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations. The following is a procedural guide for its safe disposal.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams.[1] It should be kept separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6]

  • Waste Collection and Container Management:

    • Collect all waste in a designated, compatible, properly sealed, and clearly labeled hazardous waste container.[1] The container should be stored in a designated, well-ventilated, and secure satellite accumulation area.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list associated hazards (e.g., Toxic).

    • Empty containers that held the compound should be treated as hazardous waste. Do not rinse them and discharge the rinsate into the drain. Seal the empty, unrinsed container for disposal.[3]

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]

    • It is common practice for such chlorinated organic compounds to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for this compound and related compounds.

ParameterValueReference
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[3][8]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3][9][10]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal company.[3][7]
Prohibited Disposal Method Sink/Sewer Disposal[2][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused chemical, contaminated materials) fume_hood->generate_waste segregate Segregate as Hazardous Waste (Chlorinated Organic, Pyridine Derivative) generate_waste->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Vendor contact_ehs->licensed_disposal incineration Final Disposal via Chemical Incineration licensed_disposal->incineration end End: Disposal Complete incineration->end

References

Personal protective equipment for handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 2-chloro-N-(5-chloropyridin-2-yl)acetamide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from Safety Data Sheets (SDS) and best practices for handling toxic powdered chemicals.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, its structure as a chloroacetamide suggests that it should be handled as a toxic substance. General hazards for this class of compounds include skin, eye, and respiratory irritation. Ingestion or significant exposure may lead to more severe health effects.

Emergency Contact Information:

  • In case of any emergency, immediately contact your institution's emergency services.

  • Poison Control Center: [Insert Local Poison Control Number]

  • Institutional Environmental Health & Safety (EHS) Office: [Insert Institutional EHS Number]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specifications & Use Case
Minimum PPE Safety Glasses, Lab Coat, Long Pants, Closed-toe ShoesRequired for all work in the laboratory where chemical hazards are present.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or handling larger quantities, Viton® gloves are preferred due to their longer breakthrough times with chlorinated aromatic compounds.[1][2] Immediately remove and replace contaminated gloves.[3]
Eye and Face Protection Chemical Splash GogglesRequired for protection against dust particles and liquid splashes.
Face Shield (worn over goggles)Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorA full-face respirator with appropriate cartridges may be necessary if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed, and users must be fit-tested and trained.
Body Protection Chemical-Resistant Apron or GownRecommended when there is a higher risk of splashes or contamination.

Experimental Protocols: Safe Handling and Operational Plans

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring safety.

1. Preparation and Weighing of Solid Compound:

  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[3][4]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Weighing Procedure:

    • Whenever possible, purchase the chemical in pre-weighed amounts.[4]

    • If weighing is necessary, use the "Tare Method" to minimize exposure:

      • Place a labeled, sealable container on the balance and tare it.

      • Move the container to the fume hood.

      • Carefully add the powdered compound to the container inside the fume hood.

      • Seal the container before removing it from the fume hood.

      • Return to the balance to record the weight.[4]

    • Use an anti-static gun if the powder is prone to static, to prevent dispersal.[3][4]

    • Use disposable spatulas and weighing papers and dispose of them as hazardous waste immediately after use.[4]

2. Solution Preparation:

  • Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Contained System: All solution preparations should be conducted within the chemical fume hood.

3. Reaction Procedures:

  • Fume Hood: All reactions involving this compound must be carried out in a certified chemical fume hood.

  • Closed System: Whenever feasible, use a closed system to minimize the release of vapors or aerosols.

4. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Hazardous Waste: All materials contaminated with this compound, including unused compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the solid material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS office.

    • Prevent entry to the contaminated area.

3. Container Management:

  • Empty Containers: Empty containers should be handled as if they still contain the product. Do not rinse them into the drain. Seal the empty, unrinsed container and dispose of it as hazardous waste.

4. Final Disposal:

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Start Start: Obtain Compound Prep Preparation in Fume Hood - Don appropriate PPE - Line work surface Start->Prep Weigh Weighing Solid - Use Tare Method - Use anti-static gun if needed Prep->Weigh Spill Spill Occurs Prep->Spill Solution Solution Preparation - Add solid to solvent slowly Weigh->Solution Weigh->Spill Reaction Conduct Reaction - In fume hood - Use closed system if possible Solution->Reaction Solution->Spill Storage Storage - Tightly sealed container - Cool, dry, ventilated area Reaction->Storage Reaction->Spill Waste Waste Generation - Unused compound - Contaminated materials - Used PPE Reaction->Waste Storage->Waste MinorSpill Minor Spill Cleanup - Cover and sweep - Decontaminate area Spill->MinorSpill Minor MajorSpill Major Spill Response - Evacuate - Contact EHS Spill->MajorSpill Major MinorSpill->Waste Segregate Segregate Waste - Dedicated, labeled container Waste->Segregate Disposal Final Disposal - Arrange EHS pickup Segregate->Disposal End End Disposal->End

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.